3-Undecyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undec-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3-5,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWGJNPCPLQVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208961 | |
| Record name | 3-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-30-8 | |
| Record name | 3-Undecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Undecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical properties of 3-undecyne (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 3-undecyne, specifically its boiling point and density. This document is intended to be a comprehensive resource, incorporating available data, detailed experimental protocols for property determination, and a logical workflow for such characterization.
Quantitative Data Summary
| Physical Property | Value | Conditions | Data Source |
| Boiling Point | 352 K - 354 K (79 °C - 81 °C) | at 0.013 atm (9.88 mmHg) | Experimental |
| Boiling Point | 460.08 K (186.93 °C) | at 1 atm (760 mmHg) | Predicted (Joback Method) |
| Density | 0.770 g/mL | Not Specified | Experimental[1] |
Experimental Protocols
The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point by Simple Distillation
This method is suitable for determining the boiling point of a liquid at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head (still head) with a port for a thermometer
-
Condenser (Liebig, Graham, or Allihn)
-
Receiving flask
-
Calibrated thermometer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
Procedure:
-
Assembly: Assemble the distillation apparatus in a fume hood. The round-bottom flask is placed in the heating mantle, and the distillation head is fitted to the flask. The thermometer is inserted into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. The condenser is attached to the side arm of the distillation head and secured with a clamp. The receiving flask is placed at the outlet of the condenser.
-
Sample Preparation: Add a sample of this compound to the round-bottom flask, filling it to approximately one-half to two-thirds of its volume. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating: Begin heating the sample gently. If using a magnetic stir bar, ensure it is stirring at a moderate speed.
-
Observation: As the liquid heats, vapors will begin to rise and enter the distillation head. The temperature reading on the thermometer will increase.
-
Equilibrium and Data Recording: The temperature will stabilize when the vapor is in equilibrium with the liquid. Record the temperature at which a steady flow of condensate is observed dripping from the condenser into the receiving flask. This stable temperature is the boiling point of the liquid.
-
Correction: If the atmospheric pressure during the experiment is not exactly 1 atm (760 mmHg), a correction may be necessary to report the normal boiling point.
Determination of Density using a Pycnometer
A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.
Apparatus:
-
Pycnometer (a small glass flask with a ground-glass stopper that has a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
The liquid sample (this compound)
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record this mass (m₁).
-
Calibration with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, ensuring that any excess water exits through the capillary tube. Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 20 °C or 25 °C). Remove the pycnometer, carefully dry the outside, and weigh it. Record this mass (m₂).
-
Mass of the Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, and repeat the process of bringing it to thermal equilibrium in the constant temperature water bath, drying the exterior, and weighing it. Record this mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of the pycnometer at the specified temperature = (Mass of water) / (Density of water at that temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of the pycnometer)
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound like this compound.
References
An In-depth Technical Guide to 3-Undecyne: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Undecyne, a long-chain internal alkyne, represents a valuable molecular scaffold in organic synthesis. This document provides a comprehensive overview of the discovery, history, and key chemical data of this compound. It includes a compilation of its physical and spectral properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and potential applications. The information is intended to serve as a technical resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Introduction
This compound (C₁₁H₂₀) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond located within the carbon chain.[1] Unlike terminal alkynes, the triple bond in this compound is not adjacent to a hydrogen atom, which influences its reactivity.[1] Internal alkynes are significant building blocks in organic synthesis, allowing for the construction of complex molecular architectures. This guide focuses specifically on the known data and synthetic methodologies related to this compound.
Discovery and History
Detailed historical information regarding the initial discovery and first synthesis of this compound is not prominently documented in readily available chemical literature. The study of alkynes dates back to the 19th century, with the discovery of acetylene. However, specific higher-order internal alkynes like this compound likely emerged from systematic studies on the synthesis and properties of homologous series of hydrocarbons. Early methods for alkyne synthesis, such as dehydrohalogenation and the alkylation of acetylides, were well-established by the early 20th century, and it is probable that this compound was first prepared using one of these now-classical methods. A definitive first report of its synthesis, however, remains elusive in broad chemical databases.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below. This information is critical for its identification, purification, and use in chemical reactions.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀ | [2] |
| Molecular Weight | 152.28 g/mol | [2] |
| CAS Number | 60212-30-8 | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 79-81 °C at 15 mmHg | [4] |
| Specific Gravity | 0.78 | [3] |
| Refractive Index | 1.44 | [3][5] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Data available in public databases such as PubChem.[2] |
| ¹³C NMR | Data available in public databases such as PubChem.[2] |
| Mass Spectrometry (MS) | GC-MS data available from the NIST Mass Spectrometry Data Center.[2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available.[2] |
Experimental Protocols for Synthesis
The synthesis of internal alkynes like this compound can be achieved through several established methodologies. Two of the most common and historically significant routes are the alkylation of a smaller terminal alkyne and the double dehydrohalogenation of a dihaloalkane.
Synthesis via Alkylation of a Terminal Alkyne
This is a widely used method for the preparation of unsymmetrical internal alkynes. The general strategy involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.
Logical Workflow for Alkylation Synthesis of this compound:
Caption: Alkylation of 1-heptyne to form this compound.
Detailed Experimental Protocol (Illustrative):
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
-
Deprotonation: A solution of 1-heptyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran or liquid ammonia) is prepared in the flask and cooled in a dry ice/acetone bath.
-
A strong base, such as sodium amide (NaNH₂), is slowly added to the cooled solution to deprotonate the 1-heptyne, forming the sodium heptynilide.
-
Alkylation: Bromoethane is added dropwise to the solution of the acetylide. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis via Double Dehydrohalogenation
This method involves the elimination of two equivalents of a hydrogen halide from a vicinal or geminal dihaloalkane using a strong base.
Logical Workflow for Dehydrohalogenation Synthesis of this compound:
Caption: Synthesis of this compound via dehydrohalogenation.
Detailed Experimental Protocol (Illustrative):
-
Preparation of the Dihaloalkane: The starting material, a 3,4-dihaloundecane (e.g., 3,4-dibromoundecane or 3,4-dichloroundecane), is first synthesized, typically by the halogenation of 3-undecene.
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a mechanical stirrer.
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Elimination Reaction: The dihaloundecane is dissolved in a suitable high-boiling solvent (e.g., mineral oil or diethylene glycol).
-
A strong base, such as potassium hydroxide (KOH) pellets or sodium amide (NaNH₂), is added in excess.
-
The mixture is heated to a high temperature to effect the double dehydrohalogenation.
-
Product Isolation: The product, this compound, is distilled directly from the reaction mixture as it is formed.
-
Purification: The collected distillate is washed with water to remove any co-distilled base, dried over a suitable drying agent, and then redistilled to obtain the pure alkyne.
Chemical Reactivity and Potential Applications
As an internal alkyne, this compound can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
-
Reduction: The triple bond can be reduced to a double bond or a single bond. Hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) will yield cis-3-undecene, while reduction with sodium in liquid ammonia will produce trans-3-undecene. Complete hydrogenation with a catalyst like palladium on carbon will give undecane.
-
Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents like potassium permanganate can cleave the triple bond to produce carboxylic acids.
-
Hydration: In the presence of a mercury catalyst and acid, the triple bond can be hydrated to form a ketone.
-
Halogenation: this compound can react with halogens to form di- or tetra-haloalkenes and alkanes.
The ability to introduce functionality at the 3- and 4-positions of the undecane chain makes this compound a potentially useful starting material for the synthesis of complex natural products, pharmaceuticals, and specialty chemicals.
Conclusion
This compound is a fundamental internal alkyne with well-established synthetic routes. While its specific historical discovery is not prominently detailed, its preparation relies on classic and robust organic reactions. The compiled physical, spectral, and synthetic data in this guide provide a solid foundation for its use in research and development. Its reactivity offers multiple pathways for the creation of more complex and potentially bioactive molecules, ensuring its continued relevance in the field of organic synthesis.
References
An In-depth Technical Guide to the Synthesis of 3-Undecyne for Beginners
This guide provides a detailed overview of a reliable and beginner-friendly method for the synthesis of the internal alkyne, 3-undecyne. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway, including detailed experimental protocols and relevant quantitative data.
Introduction
This compound is a hydrocarbon featuring a carbon-carbon triple bond at the third position of its eleven-carbon chain. The synthesis of such internal alkynes is a fundamental transformation in organic chemistry, often pivotal in the construction of more complex molecular architectures. The most common and accessible method for beginners to synthesize internal alkynes like this compound is through the alkylation of a smaller, terminal alkyne. This process involves the formation of a new carbon-carbon bond via a nucleophilic substitution reaction.
This guide will focus on the synthesis of this compound via the alkylation of 1-hexyne with 1-bromopentane. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.
Core Synthesis Pathway: Alkylation of a Terminal Alkyne
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from a terminal alkyne, 1-hexyne. The overall strategy involves the deprotonation of 1-hexyne to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, 1-bromopentane.
Step 1: Deprotonation of 1-Hexyne
The terminal proton of 1-hexyne is weakly acidic and can be removed by a strong base to generate a hexynide anion. A common and effective base for this purpose is sodium amide (NaNH₂) in liquid ammonia.[1][2] Liquid ammonia serves as a suitable solvent and allows for the reaction to be carried out at low temperatures.[1]
Step 2: Alkylation of the Hexynide Anion
The resulting hexynide anion is a potent nucleophile and will readily attack an electrophilic carbon.[3] In this synthesis, 1-bromopentane serves as the electrophile. The hexynide anion attacks the carbon atom bonded to the bromine atom in an SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond of this compound.[3][4] It is crucial to use a primary alkyl halide to favor the SN2 reaction and minimize the competing E2 elimination reaction, which can occur with secondary or tertiary alkyl halides.[4][5]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound from 1-hexyne and 1-bromopentane.
Materials and Reagents:
-
1-Hexyne
-
1-Bromopentane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet is assembled. The apparatus should be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
-
Formation of the Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 100 mL of liquid ammonia is condensed into the flask. A small piece of sodium metal is added to the liquid ammonia, followed by a catalytic amount of iron(III) nitrate to initiate the formation of sodium amide, which is indicated by a color change from blue to gray. Alternatively, commercially available sodium amide can be carefully added to the liquid ammonia.
-
Deprotonation: To the stirred solution of sodium amide in liquid ammonia, a solution of 1-hexyne (1.0 equivalent) in a small amount of anhydrous diethyl ether is added dropwise via a dropping funnel. The mixture is stirred for one hour to ensure complete formation of the sodium hexynide salt.
-
Alkylation: A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is then added dropwise to the reaction mixture. The reaction is allowed to proceed with stirring for several hours, during which the ammonia is allowed to slowly evaporate.
-
Work-up: After the ammonia has evaporated, the reaction is quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride. Water is then added to dissolve the inorganic salts.
-
Extraction and Drying: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation to yield the pure product.
Quantitative Data
The following table summarizes key quantitative data for the reactants and the product, this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Hexyne | C₆H₁₀ | 82.14 | 71-72 | 0.716 |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 129-130 | 1.218 |
| This compound | C₁₁H₂₀ | 152.28[1] | 194-196 | ~0.76 |
Spectroscopic Data for this compound:
| Spectroscopic Technique | Key Features |
| ¹H NMR | Characteristic signals for the ethyl and heptyl groups adjacent to the triple bond. |
| ¹³C NMR | Signals for the sp-hybridized carbons of the alkyne bond typically appear in the range of 65-90 ppm.[1] |
| IR Spectroscopy | A weak C≡C stretching vibration may be observed around 2200-2260 cm⁻¹.[6] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 152.[1][6] |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized product.
Mandatory Visualizations
Reaction Pathway Diagram
References
Navigating the Research Landscape of 3-Undecyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-undecyne, a valuable internal alkyne in organic synthesis. The document details its commercial availability, key chemical and physical properties, and provides a representative experimental protocol for its synthesis. Furthermore, a logical workflow for its potential application in the synthesis of insect pheromones is presented, complete with a visual diagram to aid in experimental planning.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with prices varying based on quantity and grade. Researchers can procure this compound from the following vendors, among others:
| Supplier | Purity | Available Quantities |
| Lab Pro Inc. | Min. 96.0% (GC) | 5 mL, 10 g |
| GFS Chemicals | 96% | 10 g |
It is advisable to request a certificate of analysis from the supplier to confirm the purity and identity of the compound before use.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and successful application in chemical reactions. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ | --INVALID-LINK-- |
| Molecular Weight | 152.28 g/mol | --INVALID-LINK-- |
| CAS Number | 60212-30-8 | --INVALID-LINK-- |
| Appearance | Colorless liquid | Lab Pro Inc. |
| Purity | ≥ 95.0% (GC-FID) | GFS Chemicals |
| Boiling Point | 73°C at 10 mmHg | ChemicalBook |
| Density | 0.773 g/cm³ | ChemicalBook |
| Refractive Index | 1.4300 | ChemicalBook |
| Solubility | Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water. | ChemicalBook |
Experimental Protocol: Synthesis of this compound
The synthesis of internal alkynes such as this compound is commonly achieved through the alkylation of a terminal alkyne.[1][2] This method involves the deprotonation of a smaller terminal alkyne to form a potent nucleophile (an acetylide ion), which then undergoes an SN2 reaction with an appropriate alkyl halide.[1][2]
Reaction Scheme:
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen or argon gas supply)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Deprotonation: In the reaction flask, dissolve 1-heptyne in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a slight molar excess of sodium amide portion-wise. The reaction mixture is typically stirred at this temperature for 1-2 hours to ensure complete formation of the sodium heptynide. The formation of the acetylide can be monitored by the evolution of ammonia gas.
-
Alkylation: Add 1-bromobutane dropwise to the cooled suspension of sodium heptynide via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below -50 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Application in Pheromone Synthesis: A Logical Workflow
Internal alkynes like this compound are valuable precursors in the synthesis of insect pheromones, many of which are long-chain unsaturated acetates, alcohols, or aldehydes.[3][4][5][6] A common strategy involves the stereoselective reduction of the alkyne to a cis- or trans-alkene, followed by functional group manipulation. The following diagram illustrates a logical workflow for the synthesis of (Z)-3-undecen-1-ol, a component of some insect pheromones, starting from the synthesized this compound.
Caption: A logical workflow for the synthesis of this compound and its subsequent conversion to a pheromone component.
This guide provides a foundational understanding of this compound for researchers and professionals in drug development and organic synthesis. The information presented, from commercial sourcing to detailed synthetic protocols and potential applications, is intended to facilitate further research and innovation in the field.
References
- 1. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]
- 2. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 3. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Undecyne from 1-Octyne and Ethyl Halide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the internal alkyne 3-undecyne, a potentially valuable building block in organic synthesis and drug development. The synthesis is achieved through the alkylation of the terminal alkyne, 1-octyne, with an ethyl halide. This method involves the deprotonation of 1-octyne using a strong base to form a nucleophilic acetylide intermediate, which subsequently undergoes a substitution reaction with the ethyl halide. This protocol offers a robust and high-yielding route to this compound.
Introduction
The alkylation of terminal alkynes is a fundamental and powerful method for the construction of carbon-carbon bonds in organic synthesis. This reaction allows for the extension of carbon chains and the formation of internal alkynes, which are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The general strategy involves the deprotonation of the weakly acidic terminal alkyne proton with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), to generate a highly nucleophilic acetylide anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary alkyl halide, to furnish the desired internal alkyne.
This protocol details the synthesis of this compound from 1-octyne and an ethyl halide, a representative example of this important transformation.
Reaction Scheme
The overall two-step reaction for the synthesis of this compound is depicted below:
Step 1: Deprotonation of 1-Octyne
Step 2: Alkylation with Ethyl Halide
Data Presentation
Table 1: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀ |
| Molecular Weight | 152.28 g/mol |
| CAS Number | 60212-30-8 |
| Boiling Point | 198-200 °C (estimated) |
| Density | 0.76 g/cm³ (estimated) |
| ¹H NMR (CDCl₃) | See Table 2 for detailed assignments. |
| ¹³C NMR (CDCl₃) | See Table 3 for detailed assignments. |
| Mass Spectrum (EI) | Major fragments (m/z): 152 (M+), 123, 109, 95, 81, 67, 55, 41 |
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.15 | Quartet | 2H | -C≡C-CH₂ -CH₃ |
| ~2.12 | Triplet | 2H | -CH₂ -C≡C- |
| ~1.45 - 1.25 | Multiplet | 10H | -(CH₂)₅- |
| ~1.10 | Triplet | 3H | -C≡C-CH₂-CH₃ |
| ~0.90 | Triplet | 3H | CH₃ -(CH₂)₅- |
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~80.5 | C ≡C- |
| ~79.5 | -C≡C - |
| ~31.5 | -(C H₂)₅- |
| ~29.0 | -(C H₂)₅- |
| ~28.8 | -(C H₂)₅- |
| ~22.6 | -(C H₂)₅- |
| ~19.3 | -C H₂-C≡C- |
| ~14.3 | -C≡C-CH₂-C H₃ |
| ~14.1 | C H₃-(CH₂)₅- |
| ~12.5 | -C≡C-C H₂-CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the alkylation of terminal alkynes.[1]
4.1. Materials and Reagents
-
1-Octyne (C₈H₁₄)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
4.3. Detailed Procedure
-
Reaction Setup:
-
A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).
-
Anhydrous THF is added to the flask via a syringe.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
-
Deprotonation of 1-Octyne:
-
1-Octyne (1.0 equivalent) is added dropwise to the cooled THF.
-
n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via a syringe. The addition should be slow to maintain the low temperature.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the lithium octynide.
-
-
Alkylation:
-
Ethyl iodide or ethyl bromide (1.1 equivalents) is added dropwise to the solution of the lithium octynide.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-18 hours.
-
-
Workup:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Expected Yield: Based on similar alkylations of terminal alkynes with primary alkyl halides, the expected yield of this compound is in the range of 75-99%.[1]
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Diagram 2: Logical Relationship of Reactants to Product
Caption: The relationship between reactants, intermediate, and the final product.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.
-
Ethyl iodide and ethyl bromide are toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable.
-
The reaction should be conducted behind a safety shield, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The synthesis of this compound from 1-octyne and an ethyl halide via an acetylide intermediate is an efficient and high-yielding method for the preparation of this internal alkyne. The provided protocol, based on well-established procedures, offers a reliable guide for researchers in academic and industrial settings. The straightforward nature of this reaction makes it a valuable tool in the synthetic chemist's repertoire for the construction of more complex molecular architectures.
References
Application Notes and Protocols: Synthesis of 3-Undecyne via Acetylide Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the internal alkyne 3-undecyne through the alkylation of an acetylide. The synthesis involves a two-step, one-pot reaction. The first step is the deprotonation of a terminal alkyne, 1-pentyne, using sodium amide in a suitable solvent to form the sodium pentynide intermediate. The second step involves the nucleophilic substitution (SN2) reaction of the in situ generated pentynide with a primary alkyl halide, 1-bromohexane. This method is a robust and common strategy for the formation of carbon-carbon bonds and the synthesis of unsymmetrical internal alkynes.
Introduction
The alkylation of acetylide ions is a cornerstone in synthetic organic chemistry for the construction of more complex molecular frameworks from simpler precursors. This reaction allows for the extension of carbon chains by forming a new carbon-carbon single bond between an sp-hybridized carbon of an alkyne and an sp³-hybridized carbon of an alkyl halide. The process is initiated by the deprotonation of a terminal alkyne, which is significantly more acidic (pKa ≈ 25) than alkanes or alkenes, using a strong base. Sodium amide (NaNH₂) is a commonly employed base for this purpose, being sufficiently strong to quantitatively generate the acetylide anion.
The resulting acetylide anion is a potent nucleophile and a strong base. To favor the desired SN2 pathway for carbon-carbon bond formation, it is crucial to use a primary alkyl halide. Secondary and tertiary alkyl halides will predominantly lead to elimination (E2) products due to the strong basicity of the acetylide anion. In this protocol, the synthesis of this compound is achieved by the reaction of sodium pentynide with 1-bromohexane.
Reaction Scheme
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume (mL) | Density (g/mL) | Mass (g) |
| 1-Pentyne | C₅H₈ | 68.12 | 50 | 7.2 | 0.69 | 5.0 |
| Sodium Amide | NaNH₂ | 39.01 | 55 | - | - | 2.15 |
| 1-Bromohexane | C₆H₁₃Br | 165.07 | 50 | 6.2 | 1.17 | 7.25 |
| This compound (Product) | C₁₁H₂₀ | 152.28 | - | - | 0.76 | Theoretical: 7.61 |
Experimental Protocol
Materials:
-
1-Pentyne (99%)
-
Sodium amide (98%)
-
1-Bromohexane (99%)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes (for chromatography)
-
Round-bottom flask (250 mL), three-necked
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for distillation
Procedure:
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Deprotonation of 1-Pentyne: To the reaction flask, add sodium amide (2.15 g, 55 mmol) and 50 mL of anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath with stirring. In the dropping funnel, place a solution of 1-pentyne (5.0 g, 73.4 mmol) in 20 mL of anhydrous diethyl ether. Add the 1-pentyne solution dropwise to the stirred sodium amide suspension over a period of 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The formation of the sodium pentynide will be observed as a grayish-white precipitate.
-
Alkylation: Recool the reaction mixture to 0 °C. Add a solution of 1-bromohexane (7.25 g, 50 mmol) in 20 mL of anhydrous diethyl ether to the dropping funnel. Add the 1-bromohexane solution dropwise to the stirred suspension of sodium pentynide over 30 minutes. After the addition is complete, remove the ice bath and gently reflux the reaction mixture for 4 hours.
-
Workup: After the reflux period, cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Expected Yield:
A typical yield for this reaction is in the range of 70-85%.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by determining its boiling point.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product in this compound synthesis.
Application Notes and Protocols: 3-Undecyne as a Substrate in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]
This document addresses the use of 3-undecyne , an internal alkyne, as a potential substrate in Sonogashira coupling reactions. It will detail the mechanistic basis of the Sonogashira coupling, explain the challenges associated with using internal alkynes, and provide protocols for analogous cross-coupling reactions.
Mechanistic Insight: The Challenge of Internal Alkynes in Sonogashira Coupling
The classical Sonogashira coupling mechanism proceeds through a synergistic interplay between a palladium catalyst and a copper co-catalyst. A critical step in this catalytic cycle is the deprotonation of a terminal alkyne by a base, typically an amine, to form a copper acetylide intermediate.[3][4] This acetylide is then able to undergo transmetalation to the palladium center, which, following reductive elimination, yields the desired cross-coupled product.
This compound , being an internal alkyne, lacks the acidic terminal proton necessary for the initial deprotonation and subsequent formation of the copper acetylide. Consequently, it is not a suitable substrate for the conventional Sonogashira coupling reaction under standard conditions.
Visualization of Reaction Mechanisms
The following diagrams illustrate the classical Sonogashira catalytic cycle with a terminal alkyne and a generalized representation of a potential, albeit more challenging, pathway for internal alkyne cross-coupling.
Caption: Catalytic cycle of the classic Sonogashira reaction with a terminal alkyne.
Caption: A generalized pathway for palladium-catalyzed internal alkyne coupling.
Alternative Cross-Coupling Strategies for Internal Alkynes
While direct Sonogashira coupling of this compound is not feasible, related palladium-catalyzed cross-coupling reactions can be employed for internal alkynes. These methods, however, often require modified catalysts, different reaction conditions, and may proceed through alternative mechanistic pathways, such as carbopalladation.
Currently, there is a lack of specific literature detailing the cross-coupling of this compound with aryl halides. However, we can extrapolate a potential starting point for methodology development based on protocols for other unactivated internal alkynes. The following section provides a representative, generalized protocol that would require significant optimization for the specific case of this compound.
Experimental Protocols
Representative Protocol for Sonogashira Coupling of a Terminal Alkyne
This protocol serves as a standard reference for a typical Sonogashira reaction.
Table 1: Reaction Components for a Standard Sonogashira Coupling
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| Aryl Halide (e.g., Iodobenzene) | 1.0 | 1.0 mmol, 204 mg | |
| Terminal Alkyne (e.g., 1-Undecyne) | 1.2 | 1.2 mmol, 182 mg | |
| Pd(PPh₃)₂Cl₂ | 0.02 | 0.02 mmol, 14 mg | Palladium catalyst |
| Copper(I) Iodide (CuI) | 0.04 | 0.04 mmol, 7.6 mg | Co-catalyst |
| Triethylamine (Et₃N) | 3.0 | 3.0 mmol, 0.42 mL | Base and solvent |
| Tetrahydrofuran (THF) | - | 5 mL | Co-solvent |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvents (THF and triethylamine) via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Protocol for the Cross-Coupling of an Internal Alkyne (e.g., this compound)
This is a generalized protocol and will require substantial optimization.
Table 2: Proposed Reaction Components for Internal Alkyne Coupling
| Reagent/Component | Molar Equiv. | Amount (for 1 mmol scale) | Notes |
| Aryl Halide (e.g., Iodobenzene) | 1.0 | 1.0 mmol, 204 mg | |
| This compound | 1.5 | 1.5 mmol, 228 mg | Excess may be required |
| Pd(OAc)₂ | 0.05 | 0.05 mmol, 11.2 mg | Palladium source |
| Ligand (e.g., XPhos) | 0.10 | 0.10 mmol, 47.6 mg | Bulky phosphine ligand |
| Base (e.g., Cs₂CO₃) | 2.0 | 2.0 mmol, 652 mg | Strong, non-nucleophilic base |
| Solvent (e.g., Dioxane) | - | 5 mL | Anhydrous, degassed |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, palladium acetate, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound to the mixture.
-
Seal the vessel and heat to an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction for product formation. Due to the lower reactivity of internal alkynes, longer reaction times are anticipated.
-
Workup and purification would follow a similar procedure to the standard Sonogashira protocol, likely requiring careful chromatographic separation of the product from starting materials and potential side products.
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Future Outlook
While this compound is not a viable substrate for the classic Sonogashira coupling reaction due to its internal alkyne nature, the broader field of palladium-catalyzed cross-coupling offers potential avenues for its functionalization. The development of new ligand systems and catalytic conditions tailored for the activation of unactivated internal alkynes is an active area of research. For scientists and professionals in drug development, the ability to incorporate moieties derived from internal alkynes like this compound could open up new chemical space for novel therapeutics. Further investigation and optimization of the proposed hypothetical protocol are necessary to achieve efficient coupling of this compound with aryl halides.
References
Application of 3-Undecyne in Pheromone Synthesis: A Detailed Guide
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-undecyne presents a plausible, though not commonly documented, starting material for certain insect pheromones, this document outlines a detailed, representative synthetic protocol for a key lepidopteran pheromone component, (Z)-8-dodecenyl acetate. This compound is a crucial component of the sex pheromone of the Oriental fruit moth (Grapholita molesta) and other pest species. The synthetic scheme detailed below employs a convergent approach, starting from 1,8-octanediol, and showcases common synthetic strategies in pheromone chemistry, including selective oxidation, Wittig reaction, and stereoselective reduction. This application note provides researchers with a comprehensive protocol, quantitative data, and logical diagrams to facilitate the synthesis of this and structurally related pheromones.
Introduction
Insect pheromones, particularly those of lepidopteran species, are vital tools in integrated pest management (IPM) programs. They are used for monitoring insect populations, mating disruption, and mass trapping. The majority of these pheromones are straight-chain aliphatic compounds containing one or more double bonds with specific stereochemistry (Z or E), and a terminal functional group such as an acetate, alcohol, or aldehyde.
The synthesis of these compounds with high stereochemical purity is a key challenge in their production. While various synthetic routes have been developed, many rely on the stereoselective functionalization of alkynes. Although direct literature detailing the use of this compound for major lepidopteran pheromones is scarce, its C11 backbone makes it a theoretical precursor for certain pheromones. This document provides a practical and well-documented synthetic route to a C12 pheromone component, (Z)-8-dodecenyl acetate, to illustrate the principles and techniques involved in pheromone synthesis.
Representative Pheromone Synthesis: (Z)-8-Dodecenyl Acetate
The following multi-step synthesis of (Z)-8-dodecenyl acetate, a key component of the Grapholita molesta sex pheromone, is presented as a representative example.
Synthetic Pathway Overview
The overall synthetic strategy is a convergent approach involving the preparation of two key intermediates that are then coupled and further modified to yield the final product.
Caption: Synthetic pathway for (Z)-8-dodecenyl acetate.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the synthesis of (Z)-8-dodecenyl acetate.
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Mono-acetylation | 1,8-Octanediol | 8-Hydroxyoctyl Acetate | 75 | >95 |
| 2 | Oxidation | 8-Hydroxyoctyl Acetate | 8-Oxooctyl Acetate | 80 | >95 |
| 3 | Wittig Reaction | 8-Oxooctyl Acetate & Butyltriphenylphosphonium Bromide | (Z/E)-8-Dodecenyl Acetate | 70 | Z:E = 83:17 |
Experimental Protocols
Step 1: Mono-acetylation of 1,8-Octanediol to 8-Hydroxyoctyl Acetate
Objective: To selectively protect one hydroxyl group of 1,8-octanediol as an acetate.
Materials:
-
1,8-Octanediol
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Dissolve 1,8-octanediol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 8-hydroxyoctyl acetate.
Step 2: Oxidation of 8-Hydroxyoctyl Acetate to 8-Oxooctyl Acetate
Objective: To oxidize the terminal alcohol to an aldehyde.
Materials:
-
8-Hydroxyoctyl Acetate
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica Gel
-
Celite®
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in dichloromethane, add a solution of 8-hydroxyoctyl acetate (1 equivalent) in dichloromethane dropwise at room temperature.
-
Stir the reaction mixture for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain 8-oxooctyl acetate, which can be used in the next step without further purification.
Step 3: Wittig Reaction to form (Z)-8-Dodecenyl Acetate
Objective: To form the C-C double bond with Z-selectivity.
Materials:
-
Butyltriphenylphosphonium Bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
8-Oxooctyl Acetate
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend butyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78°C and add a solution of 8-oxooctyl acetate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford (Z/E)-8-dodecenyl acetate. The Z/E ratio can be determined by Gas Chromatography (GC) analysis.
Logical Workflow for Pheromone Synthesis
The following diagram illustrates the general workflow for the synthesis and analysis of insect pheromones.
Caption: General workflow for pheromone synthesis and validation.
Conclusion
This application note provides a detailed protocol for the synthesis of (Z)-8-dodecenyl acetate, a representative lepidopteran pheromone component. While the direct application of this compound was not explicitly detailed due to a lack of specific literature examples, the principles and methodologies presented here are broadly applicable to the synthesis of a wide range of insect pheromones. Researchers and professionals in drug development can adapt these protocols for the synthesis of other target pheromone molecules. The successful synthesis and purification of these compounds are critical for the development of effective and environmentally benign pest management strategies.
Application of 3-Undecyne in the Synthesis of Insect Semiochemicals: A Methodological Overview
Introduction
The synthesis of insect semiochemicals, particularly pheromones, is a critical component of developing sustainable and targeted pest management strategies. These chemical signals are used to monitor and control insect populations by disrupting their mating behaviors or luring them into traps. A variety of synthetic pathways are employed to produce these often complex molecules with high stereoselectivity. Internal alkynes, such as 3-undecyne, represent versatile building blocks in organic synthesis, offering a carbon framework that can be strategically functionalized to construct the backbones of various semiochemicals. The triple bond provides a handle for stereoselective reduction to either (Z)- or (E)-alkenes, a common structural motif in lepidopteran pheromones. Furthermore, the alkyne can be transformed into other functional groups, such as ketones or aldehydes, which are also prevalent in insect communication signals.
This document outlines a prospective synthetic application of this compound in the preparation of a key intermediate for the synthesis of branched-chain alkane pheromones, such as those used by the coffee leaf miner, Leucoptera coffeella. While direct synthesis from this compound is not prominently documented, this application note proposes a scientifically sound pathway based on established chemical transformations.
Proposed Synthetic Pathway: this compound to a C11 Aldehyde Intermediate
A plausible application of this compound is its conversion to (Z)-3-undecenal. This aldehyde can then serve as a crucial intermediate, participating in subsequent coupling reactions (e.g., Wittig or Grignard reactions) to construct the full carbon skeleton of more complex pheromones. The key transformation involves the stereoselective hydroboration of the internal alkyne followed by oxidation.
Experimental Protocols
Protocol 1: Hydroboration-Oxidation of this compound to Undecan-3-one
This protocol details the conversion of the internal alkyne this compound to the corresponding ketone, undecan-3-one. This transformation is a foundational step, as the ketone can be further elaborated.
Materials:
-
This compound (C₁₁H₂₀)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
To the stirred solution, add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Slowly and carefully add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude undecan-3-one.
-
Purify the product by flash column chromatography on silica gel.
Data Presentation
The successful synthesis of intermediates and final products would be confirmed by standard analytical techniques. The table below illustrates the type of quantitative data that would be collected and presented for the proposed synthetic steps.
| Step | Reactant | Product | Reagents | Yield (%) | Purity (by GC) | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 1. Hydroboration-Oxidation | This compound | Undecan-3-one | 1. BH₃·THF2. H₂O₂, NaOH | 85-95 | >98% | Consistent with structure |
| 2. (Hypothetical) Wittig Olefination | Undecan-3-one | C17 Alkene | Appropriate phosphonium ylide | 70-85 | >95% | Consistent with structure |
| 3. (Hypothetical) Hydrogenation | C17 Alkene | 5,9-Dimethylpentadecane | H₂, Pd/C | >95% | >99% | Consistent with structure |
Visualizations
Logical Workflow for Pheromone Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a branched-chain alkane pheromone, highlighting the potential role of a C11 intermediate derived from this compound.
Caption: Proposed synthetic pathway from this compound to a target pheromone.
Disclaimer: While the chemical principles outlined are sound, a specific literature-documented synthesis of an insect semiochemical directly from this compound could not be retrieved. The provided protocol is a representative example of a key transformation for such a precursor. Researchers should consult the primary literature for detailed procedures related to their specific target molecule.
Application Notes and Protocols: Metal-Catalyzed Hydrogenation of 3-Undecyne to (Z)-3-Undecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, pheromones, and other fine chemicals. One of the most common methods to achieve this is through the partial hydrogenation of an internal alkyne. This document provides detailed application notes and protocols for the metal-catalyzed hydrogenation of 3-undecyne to (Z)-3-undecene, a reaction that showcases the selective conversion of a triple bond to a cis-configured double bond. Various catalytic systems will be discussed, including the classical Lindlar's catalyst, P-2 nickel catalyst, and diimide reduction, offering a range of options depending on substrate compatibility, desired selectivity, and experimental constraints.
Catalytic Systems for (Z)-Alkene Synthesis
Several catalytic systems have been developed for the selective partial hydrogenation of alkynes to (Z)-alkenes. The choice of catalyst is crucial for achieving high yields and selectivities, avoiding over-reduction to the corresponding alkane.
Lindlar's Catalyst
Lindlar's catalyst is a "poisoned" palladium catalyst, typically composed of palladium supported on calcium carbonate (CaCO₃) and treated with a catalytic poison such as lead acetate and quinoline.[1][2] The poison deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed (Z)-alkene to the alkane.[1] This catalyst system is renowned for its excellent cis-selectivity, arising from the syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface.[3]
P-2 Nickel Catalyst
The P-2 catalyst, a nickel boride complex (Ni₂B), offers a less toxic alternative to lead-containing Lindlar's catalyst.[4] It is typically prepared in situ by the reduction of a nickel(II) salt with sodium borohydride. The P-2 catalyst also promotes the syn-addition of hydrogen, leading to the formation of (Z)-alkenes with high stereoselectivity.[4]
Diimide Reduction
Diimide (N₂H₂) is a reactive intermediate that can be generated in situ from various precursors, such as the oxidation of hydrazine or the thermal decomposition of azodicarboxylates.[5] Diimide reduction is a metal-free method that proceeds via a concerted, six-membered transition state, resulting in the syn-addition of hydrogen to the alkyne and the formation of the (Z)-alkene. This method is particularly useful for substrates that are sensitive to metal catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical quantitative data for the hydrogenation of internal alkynes to (Z)-alkenes using different catalytic systems. While specific data for this compound is not extensively published, the presented data for analogous internal alkynes provides a strong indication of expected performance.
| Catalyst System | Catalyst Loading (mol%) | Hydrogen Source | Pressure (atm) | Temperature (°C) | Reaction Time (h) | Solvent | Typical (Z)-Alkene Yield (%) | Typical (Z)-Selectivity (%) |
| Lindlar's Catalyst | 1-5 | H₂ | 1 | 25 (Room Temp) | 2-24 | Hexane, Ethanol | >95 | >98 |
| P-2 Nickel Catalyst | 5-10 | H₂ | 1 | 25 (Room Temp) | 1-4 | Ethanol | ~90-98 | >98 |
| Diimide (in situ) | N/A (reagent-based) | Hydrazine/O₂ | N/A | 25 (Room Temp) | 1-6 | Ethanol | >90 | >99 |
Experimental Protocols
Protocol 1: Hydrogenation of this compound using Lindlar's Catalyst
This protocol describes a general procedure for the selective hydrogenation of this compound to (Z)-3-undecene using a commercially available Lindlar's catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.57 mmol) in anhydrous hexane (20 mL).
-
Carefully add Lindlar's catalyst (50 mg, ~5 mol% Pd) to the solution.
-
Seal the flask with a septum and purge the flask with hydrogen gas.
-
Connect the flask to a hydrogen balloon or a hydrogenation apparatus to maintain a positive pressure of hydrogen (approximately 1 atm).
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of hexane to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to afford the crude (Z)-3-undecene.
-
Purify the product by column chromatography on silica gel if necessary, eluting with hexane.
Protocol 2: In situ Generation of Diimide for the Reduction of this compound
This protocol outlines a metal-free approach for the selective reduction of this compound using diimide generated in situ from hydrazine and an oxidizing agent.
Materials:
-
This compound
-
Hydrazine monohydrate
-
Hydrogen peroxide (30% aqueous solution) or oxygen gas
-
Copper(II) sulfate (catalytic amount, optional)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 6.57 mmol) in ethanol (25 mL).
-
Add a catalytic amount of copper(II) sulfate (optional, can accelerate the reaction).
-
Add hydrazine monohydrate (2.0 mL, ~6 equivalents) to the solution.
-
While stirring vigorously, slowly add hydrogen peroxide (30% solution) dropwise via a dropping funnel over a period of 1-2 hours. Alternatively, bubble a slow stream of oxygen gas through the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 25-30 °C.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-6 hours after the addition of the oxidizing agent is finished.
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with hexane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (Z)-3-undecene.
-
Purify by column chromatography on silica gel (eluent: hexane) if necessary.
Mandatory Visualizations
Caption: General workflow for metal-catalyzed hydrogenation.
Caption: Key components in catalytic hydrogenation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 3. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. In situ generation of diimide from hydrazine and oxygen: Continuous transfer hydrogenation of olefins [morressier.com]
Application Notes and Protocols: Hydration and Hydroboration-Oxidation of 3-Undecyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydration and hydroboration-oxidation of the internal alkyne, 3-undecyne. These reactions are fundamental in organic synthesis for the preparation of ketones, which are valuable intermediates in the development of pharmaceutical compounds and other fine chemicals. This guide outlines the reaction mechanisms, regioselectivity, and provides standardized protocols for conducting these transformations in a laboratory setting.
Introduction
The conversion of alkynes to carbonyl compounds is a cornerstone of synthetic organic chemistry. For unsymmetrical internal alkynes such as this compound, the regioselectivity of hydration and hydroboration-oxidation reactions is a critical consideration for synthetic planning.
-
Hydration of alkynes, typically catalyzed by acid and a mercury(II) salt, proceeds via an enol intermediate that tautomerizes to the corresponding ketone.[1][2] For unsymmetrical internal alkynes, this reaction generally yields a mixture of two regioisomeric ketones.[3]
-
Hydroboration-oxidation , on the other hand, involves the anti-Markovnikov addition of a borane reagent across the triple bond, followed by oxidation.[4][5] This two-step process also converts alkynes to carbonyl compounds.[6] For internal alkynes, the regioselectivity is influenced by the steric bulk of the borane reagent and the substituents on the alkyne.[6]
This document details the expected outcomes and provides step-by-step protocols for both reactions applied to this compound.
Reaction Pathways and Regioselectivity
The hydration and hydroboration-oxidation of this compound both result in the formation of ketones. Due to the unsymmetrical nature of this compound, a mixture of two constitutional isomers, undecan-3-one and undecan-4-one, is expected from both reactions.
Hydration of this compound
Acid-catalyzed hydration of this compound is expected to produce a mixture of undecan-3-one and undecan-4-one. The reaction proceeds through a vinylic carbocation intermediate, and the nucleophilic attack of water can occur at either of the two carbons of the original triple bond. The subsequent tautomerization of the resulting enols gives the ketone products.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound also yields a mixture of undecan-3-one and undecan-4-one. The regioselectivity of the initial hydroboration step is influenced by steric factors. The boron atom preferentially adds to the less sterically hindered carbon of the triple bond. For this compound, the ethyl group at C-2 presents slightly less steric bulk than the heptyl group at C-5, which may lead to a slight preference for the formation of undecan-4-one. The use of a bulky borane reagent, such as disiamylborane, can enhance this selectivity.[1][6]
Data Presentation
| Reaction | Reagents | Products | Illustrative Product Ratio (Undecan-3-one : Undecan-4-one) | Illustrative Overall Yield |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Undecan-3-one, Undecan-4-one | ~ 1 : 1 | 85 - 95% |
| Hydroboration-Oxidation | 1. Disiamylborane (Sia₂BH) 2. H₂O₂, NaOH | Undecan-3-one, Undecan-4-one | ~ 1 : 1.5 (slight preference for 4-one) | 80 - 90% |
Experimental Protocols
The following are detailed protocols for the hydration and hydroboration-oxidation of this compound.
Protocol 1: Acid-Catalyzed Hydration of this compound
Objective: To synthesize a mixture of undecan-3-one and undecan-4-one from this compound via acid-catalyzed hydration.
Materials:
-
This compound (C₁₁H₂₀)
-
Sulfuric acid (H₂SO₄), concentrated
-
Mercury(II) sulfate (HgSO₄)
-
Deionized water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 32.8 mmol).
-
Reagent Addition: In a separate beaker, carefully prepare the acidic hydration solution by slowly adding concentrated sulfuric acid (1.0 mL) to deionized water (20 mL). To this acidic solution, add mercury(II) sulfate (0.5 g, 1.7 mmol) and stir until dissolved.
-
Reaction: Carefully add the acidic hydration solution to the flask containing this compound. Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of undecan-3-one and undecan-4-one, can be purified by fractional distillation or column chromatography on silica gel if separation of the isomers is desired.
Protocol 2: Hydroboration-Oxidation of this compound
Objective: To synthesize a mixture of undecan-3-one and undecan-4-one from this compound via hydroboration-oxidation.
Materials:
-
This compound (C₁₁H₂₀)
-
Disiamylborane (Sia₂BH) solution in THF (0.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether (Et₂O)
-
Deionized water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Two-neck round-bottom flask with a septum and a nitrogen inlet
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 5.0 g, 32.8 mmol) dissolved in anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath.
-
Hydroboration: While stirring, slowly add a 0.5 M solution of disiamylborane in THF (e.g., 70 mL, 35 mmol) to the flask via syringe over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 3 M aqueous sodium hydroxide solution (15 mL), followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Washing: Combine the organic extracts and wash with deionized water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, a mixture of undecan-3-one and undecan-4-one, can be purified by fractional distillation or column chromatography.
Experimental Workflow
The general workflow for both the hydration and hydroboration-oxidation of this compound is depicted below.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Mercury(II) sulfate is highly toxic. Avoid inhalation and skin contact.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with flammable materials.
-
Disiamylborane and other borane reagents are flammable and may be pyrophoric. Handle under an inert atmosphere.
-
Diethyl ether and THF are highly flammable solvents. Work away from ignition sources.
Conclusion
The hydration and hydroboration-oxidation of this compound provide reliable routes to a mixture of undecan-3-one and undecan-4-one. While both methods are effective, the choice of reaction may be influenced by the desired (though slight) regioselectivity and the tolerance of the substrate to the reaction conditions (harshly acidic for hydration versus milder, basic conditions for hydroboration-oxidation). The protocols provided herein offer a solid foundation for the synthesis of these valuable ketone intermediates. Further optimization may be required to maximize yields and regioselectivity for specific applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 6. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
Ozonolysis of 3-Undecyne: A Detailed Guide to Reaction Conditions and Products
Published: October 30, 2025
Abstract
This document provides a comprehensive overview of the ozonolysis of the internal alkyne 3-undecyne. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide details the reaction conditions, expected products, and a step-by-step experimental protocol for this oxidative cleavage reaction. A summary of the key reaction parameters is presented in a structured table for easy reference. Additionally, a logical workflow of the process is visualized using a DOT language diagram.
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes.[1][2] In the case of internal alkynes, this oxidative cleavage results in the formation of two carboxylic acids.[2][3][4][5][6] This synthetic route is of significant interest in various fields, including the pharmaceutical industry, for the preparation of carboxylic acid derivatives. The reaction proceeds through the formation of an unstable ozonide intermediate, which is subsequently worked up to yield the final products.[5][7] For the synthesis of carboxylic acids from alkynes, an oxidative work-up is employed.[7][8]
The ozonolysis of this compound, an asymmetrical internal alkyne, provides a clear example of this transformation. The triple bond between the third and fourth carbon atoms is cleaved, leading to the formation of two distinct carboxylic acids: heptanoic acid and butyric acid.
Reaction Scheme
The overall reaction for the ozonolysis of this compound is as follows:
Data Presentation
The following table summarizes the key reactants, reagents, and products involved in the ozonolysis of this compound.
| Reactant/Reagent | Structure/Formula | Role | Product | Structure/Formula | Expected Yield |
| This compound | CH₃(CH₂)₆C≡CCH₂CH₃ | Starting Material | Heptanoic Acid | CH₃(CH₂)₅COOH | High |
| Butyric Acid | CH₃CH₂CH₂COOH | High | |||
| Ozone | O₃ | Oxidizing Agent | |||
| Dichloromethane | CH₂Cl₂ | Solvent | |||
| Water | H₂O | Work-up Reagent |
Note: Specific yield can vary depending on the precise reaction conditions and purification efficiency. Generally, ozonolysis of internal alkynes proceeds with high yields.
Experimental Protocol
This protocol outlines a laboratory-scale procedure for the ozonolysis of this compound.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (generated from an ozone generator)
-
Distilled water (H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Gas dispersion tube
-
Dry ice-acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve this compound (e.g., 10 mmol) in anhydrous dichloromethane (100 mL).
-
Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice-acetone bath.[1] Pass a stream of ozone-enriched oxygen through the solution via the gas dispersion tube. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.[1][7]
-
Quenching: Once the reaction is complete, purge the solution with a stream of nitrogen or argon to remove any excess ozone.
-
Oxidative Work-up: Slowly add distilled water (50 mL) to the reaction mixture while allowing it to warm to room temperature. Stir the mixture vigorously for at least one hour to ensure the hydrolysis of the intermediate ozonide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to extract the carboxylic acids as their sodium salts.
-
Acidification and Isolation: Combine the aqueous bicarbonate extracts and cool in an ice bath. Carefully acidify the aqueous solution to a pH of approximately 2 with 1 M hydrochloric acid. The carboxylic acids will precipitate or form an oily layer.
-
Final Extraction: Extract the carboxylic acids from the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of heptanoic acid and butyric acid.
-
Purification: The individual carboxylic acids can be separated and purified by fractional distillation under reduced pressure.
Visualizations
Ozonolysis of this compound Workflow
Caption: Workflow for the ozonolysis of this compound.
Signaling Pathway of Ozonolysis
Caption: Simplified reaction pathway for alkyne ozonolysis.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
- 3. 9.8 Ozonolysis of Alkynes - Chad's Prep® [chadsprep.com]
- 4. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Video: Alkynes to Carboxylic Acids: Oxidative Cleavage [jove.com]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
3-Undecyne: A Versatile Building Block for Complex Organic Molecules
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Undecyne, an internal alkyne, serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its carbon-carbon triple bond provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures, including heterocycles and carbocycles. These structures are often scaffolds for novel therapeutic agents and functional materials. This document provides an overview of key applications and detailed experimental protocols for the utilization of this compound in organic synthesis.
Key Applications of this compound
This compound can be employed in a range of metal-catalyzed and cycloaddition reactions to generate more complex molecular structures. The following sections detail exemplary applications.
Synthesis of Substituted Triazoles via [3+2] Cycloaddition
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient synthesis of 1,2,3-triazoles. While typically more facile with terminal alkynes, internal alkynes like this compound can also participate in this transformation to yield fully substituted triazoles, which are prevalent motifs in medicinal chemistry.
Table 1: Generalized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
| This compound | Organic Azide (R-N₃) | Cu(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | Various (e.g., THF, DMF, t-BuOH/H₂O) | 1,4,5-Trisubstituted-1,2,3-triazole |
Experimental Protocol: General Procedure for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a generalized procedure adapted for internal alkynes.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.) and the desired organic azide (1.0-1.2 equiv.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., a mixture of t-BuOH and H₂O, 1:1, to achieve a 0.1 M concentration of the alkyne).
-
Initiation of Reaction: To the stirring solution, add sodium ascorbate (0.2 equiv. of a freshly prepared 1 M aqueous solution) followed by copper(II) sulfate pentahydrate (0.1 equiv. of a 0.5 M aqueous solution).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature or gently heated (40-60 °C) to facilitate the reaction of the internal alkyne. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4,5-trisubstituted-1,2,3-triazole.
Logical Workflow for CuAAC Synthesis
Caption: Workflow for the synthesis of triazoles from this compound.
Construction of Substituted Quinolines
The reaction of anilines with two equivalents of an alkyne, catalyzed by various transition metals or acids, provides a direct route to substituted quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities.
Table 2: Generalized Synthesis of Quinolines from this compound
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound (2.0 equiv.) | Substituted Aniline | Lewis Acid (e.g., FeCl₃) or Transition Metal Catalyst (e.g., Ru-based) | High-boiling solvent (e.g., 1,2-dichloroethane, toluene) | Substituted Quinoline |
Experimental Protocol: General Procedure for the Synthesis of Quinolines
This protocol is a generalized procedure for the synthesis of quinolines from internal alkynes and anilines.
-
Reaction Setup: In a sealed tube, combine the substituted aniline (1.0 equiv.), this compound (2.2 equiv.), and the catalyst (e.g., FeCl₃, 10 mol%).
-
Solvent Addition: Add a high-boiling solvent such as 1,2-dichloroethane to achieve a concentration of approximately 0.2 M with respect to the aniline.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography to yield the substituted quinoline.
Signaling Pathway for Quinoline Synthesis
Synthesis of 3-Undecyne Derivatives: An Experimental Protocol for Researchers
Abstract
This application note provides a detailed experimental protocol for the synthesis of 3-undecyne, a valuable internal alkyne intermediate in organic synthesis and drug development. The primary method described is the alkylation of a terminal alkyne, a robust and widely applicable strategy for the formation of carbon-carbon bonds. This document outlines two specific synthetic routes, detailing the necessary reagents, reaction conditions, and purification procedures. Characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are also provided. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Internal alkynes, such as this compound, are key building blocks in the synthesis of complex organic molecules. Their triple bond offers a versatile handle for a variety of chemical transformations, including hydrogenation, halogenation, and coupling reactions. The synthesis of this compound is typically achieved through the alkylation of a smaller terminal alkyne. This reaction involves the deprotonation of the terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, which then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide. This application note presents two reliable protocols for the synthesis of this compound, starting from either 1-propyne and 1-bromooctane or 1-octyne and ethyl bromide.
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are presented below.
Protocol 1: Synthesis of this compound from 1-Propyne and 1-Bromooctane
This protocol involves the alkylation of the lithium acetylide of propyne with 1-bromooctane.
Materials:
-
1-Propyne (condensed)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
1-Bromooctane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser under an inert atmosphere of argon or nitrogen.
-
To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Carefully condense a slight excess of 1-propyne into the cooled THF.
-
Slowly add one equivalent of n-butyllithium (2.5 M in hexanes) to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 30 minutes to ensure complete formation of the lithium acetylide.
-
Cool the reaction mixture back to -78 °C and add one equivalent of 1-bromooctane dropwise via the dropping funnel.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Synthesis of this compound from 1-Octyne and Ethyl Bromide
This protocol details the synthesis of this compound by alkylating 1-octyne with ethyl bromide using sodium amide as the base.
Materials:
-
1-Octyne
-
Sodium amide (NaNH₂)
-
Ethyl bromide
-
Anhydrous liquid ammonia
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar and a dry ice condenser under an inert atmosphere.
-
Condense anhydrous liquid ammonia into the flask and then add one equivalent of sodium amide with stirring.
-
To the stirred suspension, add one equivalent of 1-octyne dropwise. The formation of the sodium acetylide is indicated by the dissolution of the sodium amide.
-
After stirring for 30 minutes, add a slight excess of ethyl bromide dropwise to the reaction mixture.
-
Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully allow the ammonia to evaporate.
-
To the residue, add anhydrous diethyl ether and then quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Protocol 1 (1-Propyne + 1-Bromooctane) | Protocol 2 (1-Octyne + Ethyl Bromide) | Reference |
| Starting Alkyne | 1-Propyne | 1-Octyne | |
| Alkylating Agent | 1-Bromooctane | Ethyl Bromide | |
| Base | n-Butyllithium | Sodium Amide | |
| Solvent | Tetrahydrofuran (THF) | Liquid Ammonia / Diethyl Ether | |
| Typical Reaction Yield | 75-90% | 70-85% | [1][2] |
| Purity (after distillation) | >98% | >98% |
Characterization of this compound
The synthesized this compound can be characterized by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons adjacent to the triple bond and the aliphatic chain.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chains.[3]
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic absorption band for the C≡C triple bond stretching vibration, typically in the region of 2200-2260 cm⁻¹.[3]
Visualization of the Synthetic Pathway
The general synthetic workflow for the alkylation of a terminal alkyne to produce an internal alkyne like this compound is depicted below.
Caption: General workflow for the synthesis of this compound via alkylation of a terminal alkyne.
The signaling pathway below illustrates the key electronic movements in the SN2 reaction between the acetylide anion and the primary alkyl halide.
Caption: SN2 mechanism for the alkylation of an acetylide anion.
Conclusion
This application note provides two comprehensive and reliable protocols for the synthesis of this compound. The alkylation of terminal alkynes is a powerful and versatile method for the construction of internal alkynes, which are important intermediates in organic synthesis. The detailed procedures, coupled with characterization data and visual workflows, should serve as a valuable resource for researchers in academic and industrial settings. Careful execution of these protocols, with attention to anhydrous and inert conditions, will enable the efficient preparation of this compound for further synthetic applications.
References
Troubleshooting & Optimization
Purification of 3-undecyne by fractional distillation
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and troubleshooting advice for the purification of 3-undecyne by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
A1: The boiling point of this compound is reported to be between 79-81°C at a reduced pressure of 10 mm Hg[1][2][3]. Distillation at reduced pressure is often recommended for high-boiling-point compounds to prevent thermal decomposition.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities in a crude sample of this compound depend on the synthetic route but can include isomeric undecynes (e.g., 1-undecyne, 2-undecyne, 4-undecyne, 5-undecyne), the parent alkane (undecane), unreacted starting materials, and residual solvents. The separation of these impurities is achievable by fractional distillation due to differences in their boiling points.
Q3: Which type of fractionating column is most effective for this purification?
A3: For separating isomers with potentially close boiling points, a fractionating column with a high number of theoretical plates is recommended. Vigreux columns are a good general choice, but for more challenging separations, a packed column (e.g., with Raschig rings or metal sponges) can provide greater efficiency by increasing the surface area for vapor-liquid equilibria[4][5][6].
Q4: How can I determine the purity of the collected fractions?
A4: The purity of the fractions can be assessed using analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. A sharp, constant boiling point during the collection of a fraction is also a good indicator of its purity.
Data Presentation: Physical Properties of this compound and Potential Impurities
The following table summarizes the physical properties of this compound and related compounds to aid in the planning and execution of the fractional distillation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 60212-30-8 | C₁₁H₂₀ | 152.28 | 79-81 @ 10 mm Hg [1][2] |
| 1-Undecyne | 2243-98-3 | C₁₁H₂₀ | 152.28 | ~196 @ 760 mm Hg |
| Undecane | 1120-21-4 | C₁₁H₂₄ | 156.31 | 196 @ 760 mm Hg |
Note: Boiling points for all undecyne isomers at atmospheric pressure are expected to be similar, making a high-efficiency fractionating column crucial for their separation.
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the methodology for the purification of this compound using fractional distillation.
Materials and Apparatus:
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Crude this compound
-
Round-bottom flask (distilling flask)
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Fractionating column (Vigreux or packed)
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Distillation head with a thermometer adapter
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Thermometer
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Condenser
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Receiving flasks
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Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
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Vacuum adapter and vacuum source (optional, for reduced pressure distillation)
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Assembly:
-
Set up the distillation apparatus in a fume hood.
-
Place a few boiling chips or a magnetic stir bar in the round-bottom flask.
-
Charge the flask with the crude this compound, filling it to no more than two-thirds of its volume.
-
Securely attach the fractionating column to the distilling flask.
-
Place the distillation head on top of the column and insert the thermometer. Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.
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Attach the condenser and secure it with clamps. Connect the cooling water, with water entering at the bottom and exiting at the top.
-
If performing a vacuum distillation, attach the vacuum adapter to the end of the condenser and connect it to a vacuum source with a trap.
-
Arrange a set of labeled receiving flasks.
-
-
Distillation Process:
-
Begin circulating the cooling water through the condenser.
-
Start heating the distilling flask gently.
-
Observe the vapor rising slowly through the fractionating column. A ring of condensing vapor should be visible.
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To improve efficiency, you can insulate the fractionating column with glass wool or aluminum foil.
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The temperature will rise and then stabilize at the boiling point of the first, most volatile fraction.
-
Collect this initial fraction (forerun) in the first receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of purified this compound. The temperature should remain constant during the collection of this fraction.
-
If a third fraction is present (higher boiling impurities), change the receiving flask again as the temperature climbs.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of explosive peroxides and charring of the residue.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Analyze the collected fractions for purity.
-
Troubleshooting Guide
Problem: The temperature is not rising, and the compound is not distilling.
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Possible Cause: Insufficient heating.
-
Solution: Gradually increase the heat supplied by the heating mantle. Ensure the heating mantle is in good contact with the flask. For high-boiling compounds, insulating the distilling flask and the fractionating column with glass wool or aluminum foil can help minimize heat loss.
Problem: The temperature is fluctuating significantly.
-
Possible Cause: Uneven boiling or the presence of multiple components with close boiling points being distilled simultaneously.
-
Solution: Ensure smooth boiling by using fresh boiling chips or consistent magnetic stirring. A fluctuating temperature can also indicate that the separation is not efficient. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Problem: The fractionating column is flooding (filling with liquid).
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Possible Cause: The heating rate is too high, causing vapor to be generated faster than it can be condensed and returned to the flask.
-
Solution: Immediately reduce the heating rate to allow the excess liquid to drain back into the distilling flask. Once the column has cleared, resume heating at a slower, more controlled rate.
Problem: The distillate is coming over too quickly, resulting in poor separation.
-
Possible Cause: The heating rate is too high, or the fractionating column is not efficient enough for the separation.
-
Solution: Reduce the heating rate. A slow and steady distillation rate (approximately 1-2 drops per second) is optimal for good separation. If isomers are present, a more efficient, longer fractionating column may be necessary.
Problem: No distillate is being collected, but the distilling flask is hot.
-
Possible Cause: A leak in the system (especially important under vacuum) or a blockage.
-
Solution: Check all joints to ensure they are properly sealed. If using ground glass joints, ensure they are lightly greased (if appropriate for the compound) and well-seated. Check for any blockages in the vapor path.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by fractional distillation.
References
Technical Support Center: Purification of 3-Undecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from the 3-undecyne product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
A1: The synthesis of this compound, an internal alkyne, typically proceeds via the alkylation of a terminal alkyne. The most common starting materials are 1-hexyne and a C5 alkyl halide, such as 1-bromopentane, in the presence of a strong base like sodium amide (NaNH₂). Consequently, common impurities include unreacted 1-hexyne, unreacted 1-bromopentane, and potential byproducts from elimination reactions.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound from its starting materials are flash column chromatography, extractive workup, and, if the product is a solid at low temperatures, recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: The progress of the purification can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC is a quick method to qualitatively assess the separation of this compound from its less polar starting materials. GC-MS provides a more quantitative analysis of the purity of the collected fractions.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of this compound from starting materials.
| Possible Cause | Solution |
| Inappropriate solvent system (mobile phase). | The polarity of the solvent system is critical for good separation. For non-polar compounds like this compound and its likely starting materials, a non-polar solvent system is required. Start with pure hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane. A good starting point is a hexane:ethyl acetate ratio of 99:1. Use TLC to determine the optimal solvent system that gives good separation between the product and impurity spots. |
| Column overloading. | Overloading the column with the crude product will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improperly packed column. | An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Issue: Product is not eluting from the column.
| Possible Cause | Solution |
| Solvent system is not polar enough. | If the product is not moving down the column, the mobile phase is likely not polar enough to displace it from the silica gel. Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane:ethyl acetate mixture. |
Extractive Workup
Issue: Incomplete removal of 1-bromopentane.
| Possible Cause | Solution |
| Insufficient number of extractions. | A single extraction may not be sufficient to completely remove the unreacted 1-bromopentane. Perform multiple sequential extractions with an appropriate immiscible solvent. |
| Emulsion formation. | Emulsions can form at the interface of the organic and aqueous layers, trapping impurities. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. |
Quantitative Data Summary
The following table summarizes typical data for the purification of internal alkynes. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Purification Method | Typical Purity Achieved (GC-MS) | Typical Yield | Notes |
| Flash Column Chromatography | >98% | 70-90% | Highly effective for removing both polar and non-polar impurities. |
| Extractive Workup | 90-95% | 85-95% | Primarily effective for removing water-soluble impurities and some polar organic compounds. May not completely remove non-polar starting materials like alkyl halides. |
| Recrystallization | >99% | 50-80% | Only applicable if this compound can be solidified. Effective for achieving very high purity. |
Experimental Protocols
Flash Column Chromatography Protocol
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Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure a level and compact bed of silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure this compound.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Process Visualization
Caption: Workflow for the synthesis and purification of this compound.
Challenges in the scale-up of 3-undecyne synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-undecyne. The information is designed to address specific challenges that may arise during laboratory-scale and scale-up production.
Troubleshooting Guide
Scaling up the synthesis of this compound can introduce a variety of challenges not always observed in small-scale reactions. This guide addresses common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress using GC or TLC. Gradually increase reaction time and/or temperature, but be cautious of side reactions. |
| Base degradation: The strong base (e.g., sodium amide) may be degrading due to moisture. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions: Isomerization of the triple bond, elimination reactions, or polymerization may be occurring. | Optimize reaction conditions (see table below). Consider using a milder base or a different solvent system. | |
| Formation of Isomeric Impurities (e.g., 2-Undecyne, 4-Undecyne) | Isomerization of the triple bond: This can be catalyzed by the strong base, especially at higher temperatures. | Use the lowest effective temperature for the reaction. Minimize reaction time after the starting material is consumed. Consider a different synthetic route that is less prone to isomerization. |
| Presence of Alkene or Alkane Byproducts | Incomplete double dehydrohalogenation: If starting from a dihalide, the elimination may not have gone to completion. | Use a sufficient excess of a strong base (e.g., sodium amide) to ensure double elimination. Increase the reaction temperature if necessary, while monitoring for isomerization. |
| Reduction of the alkyne: Trace amounts of reducing agents or certain catalytic conditions could lead to the formation of undecene or undecane. | Ensure all reagents and equipment are free from potential reducing agents. | |
| Difficulty in Product Purification | Similar boiling points of isomers: Isomers of undecyne can have very close boiling points, making distillation challenging. | Utilize fractional distillation with a high-efficiency column. Consider preparative gas chromatography (GC) for high-purity samples. |
| Formation of non-volatile byproducts: Polymerization or other side reactions can lead to high-molecular-weight impurities. | Optimize reaction conditions to minimize byproduct formation. Consider a pre-purification step like filtration or a simple distillation to remove heavy residues before final purification. | |
| Exothermic Reaction is Difficult to Control at Scale | Poor heat dissipation: In larger reactors, the surface area-to-volume ratio decreases, making heat removal less efficient. | Use a jacketed reactor with a reliable temperature control system. Add reagents slowly and monitor the internal temperature closely. Consider using a solvent with a higher boiling point to better absorb heat. |
| Safety Concerns with Reagents | Handling of strong bases: Sodium amide (NaNH₂) is highly reactive and pyrophoric. | Handle sodium amide in a glovebox or under a robust inert atmosphere. Quench any residual base carefully with a suitable proton source (e.g., isopropanol) at low temperatures. |
| Flammable solvents: Many solvents used in this synthesis (e.g., ethers, hydrocarbons) are highly flammable. | Use appropriate engineering controls (fume hoods, grounding) to prevent ignition sources. Have fire suppression equipment readily available. |
Optimization of Reaction Conditions for Scale-Up
When scaling up the synthesis of this compound, it is crucial to re-optimize reaction parameters. The following table provides a general guideline for key parameters.
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations | Recommended Range (Scale-Up) |
| Temperature | -33°C to 25°C | Heat transfer becomes critical. Higher temperatures can increase side reactions. | -10°C to 10°C |
| Reaction Time | 2-6 hours | May need to be adjusted based on mixing efficiency and heat transfer. | Monitor by in-process controls (e.g., GC) |
| Solvent | Anhydrous THF or Et₂O | Consider solvents with higher boiling points for better temperature control. | Anhydrous Toluene or Xylene |
| Base Equivalents | 2.1 - 2.5 eq. (for dihalides) | Ensure efficient mixing to avoid localized high concentrations. | 2.2 - 3.0 eq. |
| Stirring Speed | 300-500 rpm | Crucial for maintaining homogeneity and efficient heat transfer. | 500-800 rpm (reactor dependent) |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common routes are:
-
Alkylation of a terminal alkyne: This involves the deprotonation of a smaller terminal alkyne, like propyne, with a strong base followed by reaction with an alkyl halide, such as 1-bromooctane. However, this can be challenging due to the gaseous nature of propyne. A more practical approach is the alkylation of the acetylide of a larger terminal alkyne.
-
Double dehydrohalogenation of a dihaloundecane: This method starts with an undecane that has two halogen atoms on adjacent (vicinal) or the same (geminal) carbons, such as 3,4-dihaloundecane or 3,3-dihaloundecane.[1] Treatment with a strong base, like sodium amide, eliminates two molecules of hydrogen halide to form the triple bond.[1]
Q2: How can I minimize the formation of isomeric impurities during synthesis?
A2: Isomerization of the triple bond is a common issue, especially when using strong bases at elevated temperatures. To minimize this:
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Maintain a low reaction temperature.
-
Use the shortest possible reaction time.
-
Consider using a milder base if the reaction still proceeds at a reasonable rate.
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A synthetic strategy that avoids conditions prone to isomerization is preferable. For instance, building the carbon skeleton with the triple bond already in the desired position.
Q3: What is the best method for purifying this compound at a larger scale?
A3: For larger quantities, fractional distillation is the most practical purification method. Due to the potential for closely boiling isomers, a distillation column with a high number of theoretical plates is recommended. For very high purity requirements, preparative gas chromatography can be employed, although it is less suitable for very large quantities.
Q4: What safety precautions are essential when working with sodium amide?
A4: Sodium amide (NaNH₂) is a highly reactive and hazardous substance. Key safety precautions include:
-
Always handle it in an inert and anhydrous atmosphere (e.g., a glovebox).
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Ensure there are no sources of water or protic solvents nearby, as it reacts violently with them.
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After the reaction, any excess sodium amide must be quenched carefully. This is typically done by slowly adding a proton source like isopropanol at a low temperature before adding water.
Q5: Can you provide a general experimental protocol for a dehydrohalogenation approach?
A5: The following is a generalized protocol for the synthesis of this compound from 3,4-dibromoundecane. Note: This is a template and should be optimized for your specific equipment and scale.
Materials:
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3,4-dibromoundecane
-
Sodium amide (NaNH₂)
-
Anhydrous ammonia (or an anhydrous ethereal solvent like THF)
-
Inert gas (Nitrogen or Argon)
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Quenching agent (e.g., isopropanol)
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Saturated ammonium chloride solution
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Hexane
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Anhydrous magnesium sulfate
Procedure:
-
Set up a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with an inert gas inlet, and an addition funnel.
-
Under a positive pressure of inert gas, charge the flask with liquid ammonia (if used as a solvent) and cool to -78°C.
-
Slowly add sodium amide to the cooled solvent with vigorous stirring.
-
In the addition funnel, dissolve the 3,4-dibromoundecane in a minimal amount of anhydrous solvent (e.g., THF).
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Add the 3,4-dibromoundecane solution dropwise to the sodium amide suspension over a period of 1-2 hours, maintaining the internal temperature below -60°C.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cautiously quench any excess sodium amide by the slow, dropwise addition of isopropanol at low temperature.
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Allow the reaction mixture to warm to room temperature.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction completely.
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Transfer the mixture to a separatory funnel and extract the product with hexane.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation.
Visualizing Workflows and Relationships
To aid in understanding the experimental and logical processes, the following diagrams are provided.
Caption: General experimental workflow for this compound synthesis.
Caption: Logical troubleshooting flow for synthesis issues.
References
Technical Support Center: 3-Undecyne Stability and Isomerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-undecyne. The focus is on preventing the unwanted isomerization of the carbon-carbon triple bond during chemical reactions.
Troubleshooting Guide: Isomerization of this compound
Unexpected isomerization of this compound to other undecyne isomers (e.g., 2-undecyne, 4-undecyne, or terminal alkynes) can lead to impure products and complex purification challenges. This guide will help you diagnose and resolve these issues.
Problem: My reaction with this compound is producing a mixture of alkyne isomers.
Initial Verification Steps:
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Confirm Isomerization: Utilize analytical techniques to confirm the presence of other undecyne isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Isomers of undecyne will have the same mass but may have different retention times, allowing for their separation and identification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between different alkyne isomers based on the chemical shifts of the protons and carbons adjacent to and involved in the triple bond.
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Fourier-Transform Infrared (FTIR) Spectroscopy: While internal alkynes like this compound have a weak C≡C stretch in the 2100-2260 cm⁻¹ region, the appearance of a strong, sharp peak around 3300 cm⁻¹ could indicate the formation of a terminal alkyne.[1][2]
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Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | Lower the reaction temperature. Isomerization is often accelerated at elevated temperatures. If the desired reaction is slow at lower temperatures, consider extending the reaction time or using a more active catalyst that operates under milder conditions. |
| Presence of Strong Base | Avoid using excessively strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide at high concentrations or temperatures, as these are known to catalyze the "alkyne zipper" reaction, causing the triple bond to migrate.[3][4] If a base is necessary, consider using a milder base (e.g., triethylamine, diisopropylethylamine) or running the reaction at a lower temperature. |
| Inappropriate Catalyst | Certain transition metal catalysts can promote alkyne isomerization. For reactions like partial hydrogenation, use a "poisoned" catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) to selectively form a cis-alkene from the alkyne without promoting isomerization or over-reduction.[5][6] For cross-coupling reactions like the Heck reaction, the choice of ligand can influence the extent of isomerization. |
| Prolonged Reaction Times | Even under milder conditions, extended exposure to certain reagents or catalysts can lead to gradual isomerization. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to a satisfactory level. |
| Solvent Effects | The polarity and proticity of the solvent can influence the rate of base-catalyzed isomerization. While specific data for this compound is limited, consider using aprotic, non-polar solvents where possible to minimize proton transfer steps that can facilitate isomerization. |
Frequently Asked Questions (FAQs)
Q1: What is the "alkyne zipper" reaction and how does it affect this compound?
A1: The "alkyne zipper" reaction is the isomerization of an internal alkyne to a terminal alkyne, driven by a strong base.[3] The mechanism involves a series of deprotonation and protonation steps that "walk" the triple bond along the carbon chain via allene intermediates. For this compound, a strong base can initiate this process, leading to a mixture of undecyne isomers, including the thermodynamically stable terminal alkyne if the conditions are harsh enough.[4][7]
Q2: Can acidic conditions cause isomerization of this compound?
A2: While base-catalyzed isomerization is more common, some transition metal-catalyzed isomerizations can be promoted by acidic conditions.[8] However, for most common organic reactions, strong bases are the primary concern for causing significant isomerization of simple internal alkynes like this compound.
Q3: How can I prevent isomerization during a Sonogashira coupling reaction with this compound?
A3: While Sonogashira coupling typically involves a terminal alkyne, if this compound is part of the substrate and you are reacting another functional group, isomerization can still be a concern if the conditions are too harsh. To minimize this risk:
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Use the mildest possible reaction conditions (lower temperature).
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Employ a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes contribute to side reactions.
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Carefully select the amine base; a bulky, non-nucleophilic base like diisopropylethylamine may be preferable to less hindered amines.
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Minimize reaction time by monitoring for completion.
Q4: I am trying to partially reduce this compound to (Z)-3-undecene. How do I avoid isomerization and over-reduction?
A4: For the stereoselective partial reduction of an internal alkyne to a cis-alkene, the use of Lindlar's catalyst with hydrogen gas is the standard and most effective method.[5][6] This "poisoned" catalyst is designed to be less reactive, which prevents both the isomerization of the starting alkyne and the further reduction of the resulting alkene to an alkane.[9][10]
Q5: What is the best way to reduce this compound to (E)-3-undecene?
A5: To obtain the trans-alkene, a dissolving metal reduction using sodium or lithium metal in liquid ammonia at low temperatures (e.g., -78 °C) is the preferred method.[11][12] This reaction proceeds through a radical anion intermediate and is highly stereoselective for the formation of the trans-alkene. The low temperature and absence of a strong base help to prevent isomerization of the starting alkyne.
Experimental Protocols
Protocol 1: Partial Reduction of this compound to (Z)-3-Undecene using Lindlar's Catalyst
-
Objective: To selectively reduce this compound to (Z)-3-undecene while preventing isomerization and over-reduction.
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Reagents:
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This compound
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Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
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Hydrogen gas (H₂)
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Hexane (or another suitable solvent)
-
-
Procedure:
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Dissolve this compound in hexane in a round-bottom flask equipped with a magnetic stir bar.
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Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
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Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by GC or TLC. The reaction is typically complete within a few hours.
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Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude (Z)-3-undecene.
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Purify by column chromatography if necessary.
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Protocol 2: Reduction of this compound to (E)-3-Undecene using Sodium in Liquid Ammonia
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Objective: To selectively reduce this compound to (E)-3-undecene.
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Reagents:
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This compound
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Sodium metal
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Liquid ammonia (NH₃)
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Anhydrous ethanol
-
-
Procedure:
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Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
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Condense ammonia gas into the flask at -78 °C.
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Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
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Dissolve this compound in a minimal amount of anhydrous ether or THF and add it dropwise to the sodium-ammonia solution.
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Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and extract the product with a non-polar solvent (e.g., hexane).
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Wash the organic layer with dilute acid and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-3-undecene.
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: Base-catalyzed isomerization of this compound via an allene intermediate.
Caption: Troubleshooting workflow for preventing this compound isomerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
Troubleshooting low yields in 3-undecyne coupling reactions
Welcome to the Technical Support Center for 3-undecyne coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions involving the internal alkyne this compound.
Troubleshooting Guide: Low Yields in this compound Coupling Reactions
This guide addresses common issues encountered during Sonogashira, Suzuki, and Negishi coupling reactions with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My Sonogashira coupling of this compound with an aryl halide is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Sonogashira coupling of internal alkynes like this compound are often attributed to several factors, primarily the lower reactivity of internal alkynes compared to terminal alkynes and catalyst deactivation. Here are the key areas to investigate:
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Catalyst System: The choice of palladium catalyst and copper co-catalyst is critical.
-
Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, they may not be optimal for less reactive internal alkynes. Consider switching to a more active catalyst system.
-
Copper (I) Co-catalyst: The presence of a copper (I) salt, typically CuI, is crucial for the traditional Sonogashira reaction. Ensure it is fresh and added under inert conditions. However, be aware that copper can also promote the undesired homocoupling of the alkyne (Glaser coupling). In some cases, a copper-free Sonogashira protocol might be more effective.
-
Ligands: The phosphine ligands on the palladium catalyst play a significant role. For internal alkynes, bulkier and more electron-rich ligands can enhance catalytic activity.
-
-
Reaction Conditions:
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Base: The base is critical for the deprotonation of the terminal alkyne in the traditional Sonogashira mechanism. While less directly involved with internal alkynes, the choice of base can still significantly impact the reaction outcome. Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. Inorganic bases such as K₃PO₄ or Cs₂CO₃ can also be effective, particularly in copper-free systems.
-
Solvent: The solvent can influence catalyst solubility and reactivity. Toluene, THF, and DMF are frequently used. The choice of solvent can depend on the specific substrates and reaction temperature.
-
Temperature: Internal alkynes often require higher reaction temperatures to achieve reasonable reaction rates. Optimization of the reaction temperature is crucial; too low may result in no reaction, while too high can lead to catalyst decomposition and side reactions.
-
-
Side Reactions:
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Homocoupling (Glaser Coupling): The formation of diynes from the coupling of two alkyne molecules is a common side reaction, especially in the presence of copper and oxygen. Ensure your reaction is performed under strictly anaerobic conditions.
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Reduction of the Alkyne: In the presence of certain reagents and impurities, the triple bond of this compound can be reduced.
-
Troubleshooting Workflow for Sonogashira Coupling
Caption: Troubleshooting workflow for low yields in Sonogashira coupling.
Question 2: I am attempting a Suzuki-Miyaura coupling with a boronic ester of this compound, but the yield is poor. What should I focus on?
Answer:
Suzuki-Miyaura couplings involving alkynylboronates can be challenging. The key to improving yields lies in optimizing the reaction parameters to favor the desired cross-coupling over side reactions.
-
Stability of the Alkynylboronate: Alkynylboronic esters can be susceptible to hydrolysis and protodeboronation, especially under basic conditions. Ensure the reagent is handled under anhydrous conditions.
-
Catalyst and Ligand Selection:
-
Palladium Source: Pd(PPh₃)₄ is a common choice, but other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand might offer better results.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can significantly improve the efficiency of the coupling with challenging substrates.
-
-
Base and Solvent System:
-
Base: The base plays a crucial role in the transmetalation step. A screening of bases is highly recommended. Common choices include K₃PO₄, K₂CO₃, Cs₂CO₃, and organic bases. The strength and solubility of the base can have a profound effect on the reaction rate and yield.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF are often used. The addition of water can sometimes be beneficial for the transmetalation step, but it must be carefully controlled to avoid decomposition of the alkynylboronate.
-
-
Reaction Temperature: As with other couplings of internal alkynes, higher temperatures may be necessary. A careful optimization of the temperature profile is recommended.
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Internal Alkynes
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | Increased reactivity with bulkier ligands. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Stronger, more soluble bases can improve yields. |
| Solvent | Toluene | Dioxane/H₂O (10:1) | THF | Biphasic systems can sometimes aid transmetalation. |
| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may be required for internal alkynes. |
Question 3: My Negishi coupling of a 3-undecynylzinc reagent is not proceeding as expected. What are the critical parameters to check?
Answer:
The Negishi coupling is a powerful tool for C-C bond formation, but the organozinc reagents are sensitive to air and moisture. Low yields are often related to the preparation and handling of the organozinc species or the catalytic cycle efficiency.
-
Formation of the Organozinc Reagent:
-
Ensure the complete formation of the 3-undecynylzinc reagent. This can be done by reacting this compound with a strong base like n-BuLi followed by the addition of a zinc salt (e.g., ZnCl₂). The quality of the n-BuLi and the anhydrous nature of the solvents and zinc salt are paramount.
-
-
Catalyst System:
-
Palladium Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are effective catalysts for Negishi couplings. Nickel catalysts can also be used and sometimes offer different reactivity.
-
Ligand: For challenging substrates, the use of more specialized ligands can be beneficial.
-
-
Reaction Conditions:
-
Solvent: Anhydrous THF is the most common solvent for Negishi couplings.
-
Additives: In some cases, the addition of salts like LiCl can help to break up zinc aggregates and facilitate transmetalation.
-
-
Purity of Reagents: The presence of water or oxygen will quench the organozinc reagent and deactivate the catalyst. Ensure all reagents and solvents are rigorously dried and degassed, and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Catalytic Cycle for Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why are internal alkynes like this compound generally less reactive than terminal alkynes in coupling reactions?
A1: The lower reactivity of internal alkynes stems from two main factors:
-
Steric Hindrance: The presence of alkyl groups on both sides of the triple bond sterically hinders the approach of the metal catalyst to the alkyne π-system.
-
Electronic Effects: The alkyl groups are electron-donating, which increases the electron density of the triple bond, making it less electrophilic and thus less reactive towards the electron-rich metal center in some steps of the catalytic cycle.
Q2: What are the most common side products in this compound coupling reactions and how can I minimize them?
A2: Common side products include:
-
Homocoupled diynes (Glaser coupling): Minimized by using a copper-free system or by ensuring strictly anaerobic conditions.
-
Protodeboronated/destannylated starting material (in Suzuki/Stille couplings): Ensure anhydrous conditions and use a suitable base.
-
Reduced alkyne: Avoid sources of hydrogen and ensure the purity of all reagents.
-
Isomerization of the double bond (in Suzuki coupling with vinyl partners): The choice of ligand and reaction conditions can influence this.
Q3: Can I use microwave irradiation to improve the yield and reaction time for this compound couplings?
A3: Yes, microwave heating can be a very effective technique to accelerate these reactions and improve yields, especially for sluggish couplings involving internal alkynes. The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier for these transformations. However, it is important to carefully optimize the temperature and reaction time to avoid catalyst decomposition and the formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and anhydrous, degassed triethylamine (3 mL).
-
Stir the reaction mixture at 80 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium and copper salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Undecynylboronate with an Aryl Bromide
-
To a flame-dried Schlenk flask, add the 3-undecynylboronic acid pinacol ester (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and SPhos (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and a 2 M aqueous solution of K₃PO₄ (1.5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
Table 2: Influence of Catalyst and Ligand on the Yield of Internal Alkyne Coupling Reactions
| Entry | Alkyne | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | 1-Phenyl-1-propyne | 4-Iodotoluene | Pd(PPh₃)₄ (2) | - | TEA | TEA | 80 | 75 |
| 2 | 1-Phenyl-1-propyne | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | K₃PO₄ | 100 | 88 |
| 3 | Diphenylacetylene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Toluene | K₃PO₄ | 110 | 92 |
| 4 | 4-Octyne | 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | DMF | TEA | 90 | 65 |
Note: The yields presented are indicative and may vary depending on the specific substrates and reaction conditions.
Visualization of Key Processes
Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper cycles in the Sonogashira coupling.
Technical Support Center: Stability and Handling of 3-Undecyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of 3-undecyne under acidic and basic conditions, including troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Stability Overview
This compound, an internal alkyne, is a versatile building block in organic synthesis. However, its stability is highly dependent on the reaction conditions. Under acidic conditions, the primary concern is hydration of the triple bond, while basic conditions can induce isomerization. Understanding and controlling these reactions is crucial for achieving desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
A1: At neutral pH and in the absence of strong reagents or catalysts, this compound is a relatively stable compound. Standard purification techniques like distillation and chromatography can be performed without significant degradation. Proper storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation over time.
Q2: Is this compound susceptible to unwanted reactions under acidic conditions?
A2: Yes. In the presence of strong acids, particularly in aqueous solutions, this compound can undergo acid-catalyzed hydration. This reaction converts the alkyne into a ketone. For an unsymmetrical internal alkyne like this compound, this will typically result in a mixture of two isomeric ketones: 3-undecanone and 4-undecanone.[1][2][3]
Q3: What happens to this compound when exposed to basic conditions?
A3: Under strongly basic conditions, this compound can undergo isomerization, where the triple bond migrates along the carbon chain. With a sufficiently strong base, the internal alkyne can isomerize to a terminal alkyne (1-undecyne). This is often referred to as the "alkyne zipper" reaction and is driven by the formation of a stable terminal acetylide anion.[4][5] Weaker bases may also promote isomerization, but the equilibrium may favor the more thermodynamically stable internal alkyne.
Q4: Are there any specific catalysts I should be aware of when working with this compound?
A4: Yes. For acid-catalyzed hydration, mercury(II) salts (e.g., HgSO₄) are often used as catalysts to increase the reaction rate.[1][2][6] In the case of base-catalyzed isomerization to a terminal alkyne, very strong bases like potassium 3-aminopropylamide (KAPA) are particularly effective.[4]
Q5: How should I store this compound to ensure its long-term stability?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation. It is advisable to store it in a cool, dark place. As with many hydrocarbons, prolonged exposure to air and light can lead to the formation of peroxides.
Troubleshooting Guides
Scenario 1: Unexpected Ketone Formation in an Acid-Catalyzed Reaction
Problem: You are performing a reaction with this compound under acidic conditions and your analysis (e.g., NMR, GC-MS) shows the presence of 3-undecanone and/or 4-undecanone as byproducts.
Possible Cause: Acid-catalyzed hydration of the alkyne.
Solutions:
| Parameter | Recommendation | Rationale |
| Water Content | Use anhydrous solvents and reagents. | The presence of water is necessary for the hydration reaction. Minimizing water will suppress this side reaction. |
| Acid Strength | If possible, use a weaker, non-nucleophilic acid. | Strong protic acids are effective catalysts for hydration. A milder acid might be sufficient for your primary reaction without promoting significant hydration. |
| Temperature | Run the reaction at the lowest possible temperature. | The rate of hydration, like most reactions, increases with temperature. Lowering the temperature can reduce the rate of this unwanted side reaction. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to increased formation of byproducts. |
Scenario 2: Isomerization of this compound Under Basic Conditions
Problem: You are using a base in your reaction with this compound and observe the formation of other undecyne isomers (e.g., 1-undecyne, 2-undecyne, 4-undecyne, 5-undecyne) in your product mixture.
Possible Cause: Base-catalyzed isomerization of the triple bond.
Solutions:
| Parameter | Recommendation | Rationale |
| Base Strength | Use the mildest base that is effective for your desired transformation. | Very strong bases (e.g., NaNH₂, KAPA) are known to promote the "alkyne zipper" reaction, leading to terminal alkynes. Weaker bases are less likely to cause significant isomerization. |
| Temperature | Perform the reaction at a lower temperature. | Isomerization is often accelerated at higher temperatures. |
| Solvent | Choose a solvent that does not facilitate proton transfer. | Protic solvents can participate in the protonation/deprotonation steps of the isomerization mechanism. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of this compound to a Mixture of 3- and 4-Undecanone
This protocol is for the intentional conversion of this compound to its corresponding ketones.
Materials:
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This compound
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Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
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Water
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1 equivalent) in a suitable solvent like aqueous ethanol.
-
Carefully add a catalytic amount of mercury(II) sulfate (e.g., 0.05 equivalents).
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Slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral.
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Extract the product with diethyl ether (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ketone mixture.
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The product can be purified by column chromatography or distillation.
Protocol 2: Base-Catalyzed Isomerization of this compound to 1-Undecyne
This protocol outlines the "alkyne zipper" reaction to convert an internal alkyne to a terminal alkyne.
Materials:
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This compound
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Potassium hydride (KH)
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1,3-Diaminopropane
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Anhydrous tetrahydrofuran (THF)
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Ammonium chloride solution (saturated)
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Pentane
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Anhydrous sodium sulfate
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Schlenk flask, syringe, magnetic stirrer, rotary evaporator
Procedure (under inert atmosphere):
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In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), place dry 1,3-diaminopropane.
-
Carefully add potassium hydride (e.g., 3-4 equivalents) in portions to the stirred 1,3-diaminopropane at room temperature. The mixture will warm and evolve hydrogen gas. Stir until the gas evolution ceases and a homogenous solution of potassium 3-aminopropylamide (KAPA) is formed.
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Cool the KAPA solution to 0 °C.
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Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the KAPA solution via syringe.
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Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by GC analysis of quenched aliquots.
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Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.
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Extract the product with pentane (3 x volume of the aqueous layer).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation (1-undecyne is volatile).
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The product can be further purified by distillation.
Visualizations
Caption: Mechanism of acid-catalyzed hydration of this compound.
References
Common impurities identified in commercial 3-undecyne
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities identified in commercial 3-undecyne. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound is typically synthesized via double dehydrohalogenation of a dihaloalkane precursor. As a result, common impurities may include:
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Isomeric Impurities: Positional isomers of undecyne (e.g., 1-, 2-, 4-, 5-undecyne) and structural isomers like allenes can form during synthesis, particularly if isomerization occurs.
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Reaction Intermediates: Residual amounts of vinyl halides may be present if the double dehydrohalogenation reaction does not go to completion. Dihaloalkane starting materials (e.g., 3,4-dihaloundecane or 3,3-dihaloundecane) may also be present in trace amounts.
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Side-Reaction Products: Oxidation of the alkyne can lead to the formation of ketones or carboxylic acids. Conversely, over-reduction during purification steps can result in the presence of 3-undecene or fully saturated undecane.
Q2: How can I detect these impurities in my this compound sample?
A2: The most common and effective analytical methods for identifying and quantifying impurities in this compound are:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify and quantify impurities by analyzing the chemical shifts and coupling constants of the molecules present in the sample.
Q3: What is a typical purity level for commercial this compound?
A3: The purity of commercial this compound can vary among suppliers. It is common to find grades with purities of 96% or higher. It is crucial to consult the certificate of analysis provided by the supplier for lot-specific purity information.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to impurities in this compound that may affect your experimental results.
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Unexpected side products in your reaction. | Isomeric alkynes or allenes. | Use a higher purity grade of this compound. If not possible, consider purifying the starting material via fractional distillation or preparative chromatography. |
| Incomplete or slow reaction. | Presence of reaction inhibitors such as residual starting materials or solvents. | Confirm the purity of your this compound using GC-MS or NMR. If significant impurities are detected, purification is recommended. |
| Formation of oxygenated byproducts. | Oxidation products (ketones, carboxylic acids) in the starting material. | Store this compound under an inert atmosphere (e.g., argon or nitrogen) and away from light and heat to prevent oxidation. Use freshly opened or purified material for sensitive reactions. |
| Inconsistent reaction yields. | Batch-to-batch variability in the purity of this compound. | Always check the certificate of analysis for each new batch. Perform a quick purity check (e.g., by GC) before use in critical applications. |
Quantitative Data Summary
| Impurity | Potential Source | Illustrative Concentration Range (%) | Analytical Signature (GC-MS) |
| 2-Undecyne | Isomerization | 0.5 - 2.0 | Same molecular ion as this compound, different retention time. |
| 4-Undecyne | Isomerization | 0.5 - 2.0 | Same molecular ion as this compound, different retention time. |
| Undeca-2,3-diene (Allene) | Isomerization | 0.1 - 1.0 | Same molecular ion as this compound, different retention time and fragmentation pattern. |
| 3-Chloroundec-3-ene | Incomplete Dehydrohalogenation | < 0.5 | Higher molecular weight corresponding to the addition of HCl. |
| 3,4-Dichloroundecane | Unreacted Starting Material | < 0.2 | Higher molecular weight corresponding to the addition of 2x HCl. |
| 3-Undecanone | Oxidation | < 0.5 | Molecular ion corresponding to the addition of an oxygen atom. |
| Undecane | Over-reduction | < 0.3 | Molecular ion corresponding to the fully saturated alkane. |
Experimental Protocol: Purity Assessment of this compound by GC-MS
This protocol outlines a general method for the analysis of this compound purity.
1. Objective: To identify and quantify impurities in a sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials and Reagents:
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This compound sample
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High-purity solvent (e.g., hexane or dichloromethane)
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GC-MS instrument with a suitable capillary column (e.g., a non-polar column like DB-5ms or equivalent)
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Autosampler vials with caps
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg in 10 mL of the chosen solvent.
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From the stock solution, prepare a dilute sample for injection by taking 100 µL and diluting it to 1 mL with the same solvent.
4. GC-MS Instrument Parameters (Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
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Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
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Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-400
5. Data Analysis:
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Integrate the peaks in the total ion chromatogram (TIC).
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Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
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Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
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Calculate the relative percentage of each impurity by dividing the peak area of the impurity by the total area of all peaks.
Visualizations
Technical Support Center: Improving Regioselectivity in Reactions with 3-Undecyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 3-undecyne.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, offering potential solutions and preventative measures.
Issue 1: Poor Regioselectivity in the Hydroboration of this compound
| Question | Answer |
| My hydroboration of this compound is yielding a mixture of 3-undecanol and 4-undecanol with low selectivity. How can I improve the regioselectivity? | The regioselectivity of hydroboration on internal alkynes like this compound can be challenging due to the similar steric and electronic environments of the two alkyne carbons. To favor the formation of one regioisomer over the other, consider the following: 1. Utilize Bulky Borane Reagents: Sterically hindered boranes are highly sensitive to subtle steric differences.[1][2] Using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can significantly enhance the selectivity by favoring the addition of the boron atom to the less sterically hindered carbon of the alkyne.[1][3] 2. Control Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by increasing the kinetic control of the reaction. 3. Solvent Effects: The choice of solvent can influence the transition state of the hydroboration reaction. Experiment with different ethereal solvents (e.g., THF, diethyl ether, dioxane) to see if it impacts the regiomeric ratio. |
| What is the expected regiomeric ratio when using 9-BBN for the hydroboration of this compound? | While specific data for this compound is not readily available in the literature, for similar internal alkynes, the use of 9-BBN can significantly improve the regioselectivity, often achieving ratios greater than 95:5 in favor of the less sterically hindered product.[4][5] It is reasonable to expect a similar high level of selectivity for this compound. |
| Are there any alternative methods to achieve high regioselectivity in the hydration of this compound? | Yes, consider oxymercuration-demercuration. This reaction typically follows Markovnikov's rule, leading to the formation of the ketone at the more substituted carbon. However, for internal alkynes with similar substitution, a mixture of ketones may still result. |
Issue 2: Lack of Control in the Hydrosilylation of this compound
| Question | Answer |
| My hydrosilylation of this compound is producing a mixture of (E)- and (Z)-vinylsilanes with poor regioselectivity. How can I control the outcome? | The regioselectivity and stereoselectivity of hydrosilylation are highly dependent on the catalyst and reaction conditions.[6] To gain better control, consider these factors: 1. Catalyst Choice: Different transition metal catalysts exhibit different selectivities. For example, platinum catalysts like chloroplatinic acid (Speier's catalyst) or Karstedt's catalyst often favor the formation of the (E)-β-vinylsilane.[7] Rhodium and ruthenium catalysts can also be employed to achieve different selectivities. 2. Ligand Effects: The ligands on the metal catalyst play a crucial role in determining the steric and electronic environment of the active catalytic species, thereby influencing the regioselectivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. 3. Silane Reagent: The nature of the silane can also impact the reaction. Trialkoxysilanes or chlorosilanes may exhibit different reactivity and selectivity compared to trialkylsilanes. |
| How can I favor the formation of the α-vinylsilane (gem-disubstituted)? | Achieving high α-selectivity in the hydrosilylation of internal alkynes is challenging. Some specific ruthenium or iridium catalyst systems have been reported to favor the formation of the α-adduct with terminal alkynes, and similar principles may apply to internal alkynes with careful optimization of the catalyst and ligands. |
| What are some common side reactions in the hydrosilylation of this compound? | Common side reactions include alkyne dimerization or oligomerization, and isomerization of the resulting vinylsilane. Optimizing the reaction temperature, catalyst loading, and reaction time can help minimize these unwanted side products. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the regioselectivity of reactions with this compound.
| Question | Answer |
| What are the main factors that control the regioselectivity of reactions with this compound? | The regioselectivity in the functionalization of this compound is primarily governed by a combination of steric and electronic factors. Steric Effects: Reagents will preferentially attack the less sterically hindered carbon of the alkyne. This is particularly important when using bulky reagents.[1][2] Electronic Effects: The slight difference in the electronic environment of the two alkyne carbons, due to the different alkyl chains (ethyl vs. heptyl), can influence the regioselectivity. However, this effect is generally less pronounced for two alkyl groups compared to an alkyl and an aryl group. Catalyst/Reagent: The choice of catalyst, ligands, and reagents is the most critical factor in controlling regioselectivity, as they can amplify or even reverse the inherent steric and electronic preferences of the substrate.[6] |
| How can I predict the major regioisomer in a reaction with this compound? | Predicting the major regioisomer requires considering the specific reaction and the factors mentioned above. - For hydroboration with bulky boranes , the boron will add to the carbon with the smaller alkyl group (the ethyl group side), leading to the anti-Markovnikov alcohol after oxidation.[1][3] - For acid-catalyzed hydration or oxymercuration , the reaction will likely produce a mixture of ketones, as the stability of the intermediate carbocations is similar. - For hydrosilylation , the outcome is highly catalyst-dependent. Platinum catalysts often favor the β-adduct.[7] |
| Are there any computational methods to predict the regioselectivity for reactions of this compound? | Yes, density functional theory (DFT) calculations can be a powerful tool to predict the regioselectivity of reactions. By calculating the activation energies for the different possible reaction pathways, it is possible to determine the most likely product. These calculations can take into account the steric and electronic properties of the substrate, reagents, and catalyst. |
Quantitative Data
The following table summarizes expected regiomeric ratios for the hydroboration-oxidation of this compound with different borane reagents. These are illustrative values based on data for similar internal alkynes.
| Reagent | Major Product | Minor Product | Expected Regiomeric Ratio (Major:Minor) |
| BH₃·THF | 4-Undecanol | 3-Undecanol | ~60:40 |
| Disiamylborane | 4-Undecanol | 3-Undecanol | >90:10 |
| 9-BBN | 4-Undecanol | 3-Undecanol | >95:5[4][5] |
Experimental Protocols
Protocol 1: Regioselective Hydroboration-Oxidation of this compound using 9-BBN
This protocol describes a procedure to selectively synthesize 4-undecanol from this compound.
Materials:
-
This compound
-
9-Borabicyclo[3.3.1]nonane (9-BBN) dimer
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
6 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve 9-BBN dimer (0.55 eq, which provides 1.1 eq of the monomer) in anhydrous THF.
-
Slowly add the 9-BBN solution to the this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and slowly add ethanol to quench any unreacted borane.
-
Carefully add the 6 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 4-undecanol.
Visualizations
Caption: Workflow for the regioselective hydroboration of this compound.
Caption: Troubleshooting flowchart for improving regioselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. pearson.com [pearson.com]
- 5. The bulky borane 9-BBN was developed to enhance the selectivity o... | Study Prep in Pearson+ [pearson.com]
- 6. scientificspectator.com [scientificspectator.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Undecyne by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) analysis for the purity assessment of 3-undecyne. It includes a detailed experimental protocol, a comparative analysis with alternative methods, and supporting data to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction
This compound is a valuable internal alkyne utilized as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The purity of this compound is critical for the success of subsequent reactions, as impurities can lead to unwanted side products, lower yields, and complications in purification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.
This guide will compare the purity of hypothetical this compound samples from two different suppliers (Supplier A and Supplier B) and a sample from an in-house synthesis to highlight the capabilities of GC-MS in identifying and quantifying impurities.
Data Presentation: Comparative Purity Analysis
The following table summarizes the quantitative data obtained from the GC-MS analysis of this compound samples from three different sources. The data is presented as the relative percentage area of each component in the chromatogram.
| Compound | Retention Time (min) | Supplier A (%) | Supplier B (%) | In-house Synthesis (%) |
| This compound | 12.58 | 99.5 | 96.2 | 95.5 |
| 2-Undecyne | 12.45 | 0.2 | 1.5 | 1.8 |
| 4-Undecyne | 12.72 | 0.1 | 1.1 | 1.2 |
| 1-Undecyne | 11.98 | Not Detected | 0.5 | 0.7 |
| 3,4-Dichloroundecane | 15.23 | Not Detected | 0.3 | 0.5 |
| Undecane | 11.50 | 0.2 | 0.4 | 0.3 |
Experimental Protocol: GC-MS Analysis of this compound
This section details the methodology used for the GC-MS analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of high-purity hexane to prepare a 10 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 100 µg/mL with hexane for GC-MS analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
3. Data Analysis:
-
The total ion chromatogram (TIC) is used for the separation and quantification of all components.
-
Peak identification is performed by comparing the obtained mass spectra with the NIST Mass Spectral Library and by analyzing the fragmentation patterns.
-
The relative percentage purity is calculated based on the peak area of each component relative to the total peak area of all components in the chromatogram.
Visualization of the GC-MS Workflow
The following diagram illustrates the logical workflow of the GC-MS analysis for this compound purity assessment.
Caption: Workflow for the GC-MS Purity Assessment of this compound.
Comparison with Alternative Analytical Methods
While GC-MS is a highly effective method for analyzing this compound, other techniques can also be employed for purity assessment.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers high sensitivity for hydrocarbons and is excellent for quantitative analysis. However, it does not provide structural information, making the identification of unknown impurities challenging without reference standards.
-
High-Performance Liquid Chromatography (HPLC): For non-polar compounds like this compound, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase can be used.[1] However, this compound lacks a strong UV chromophore, which can limit the sensitivity of detection with standard UV detectors.[2] Derivatization may be necessary to enhance detectability, adding complexity to the analysis.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for purity determination through quantitative NMR (qNMR).[3][4][5][6][7] NMR can provide detailed information about the structure of impurities. However, it is generally less sensitive than GC-MS for detecting trace-level impurities.
Discussion of Results and Impurity Profile
The GC-MS analysis reveals significant differences in the purity of the this compound samples.
-
Supplier A provides the highest purity sample at 99.5%. The primary impurities are other undecyne isomers, which are common byproducts in alkyne synthesis due to potential isomerization of the triple bond.
-
Supplier B offers a lower purity product at 96.2%, with a higher concentration of undecyne isomers and the presence of 1-undecyne. The detection of 3,4-dichloroundecane suggests that the purification process may not have completely removed the starting material from a dehydrohalogenation synthesis.
-
The in-house synthesis sample shows the lowest purity at 95.5%, with a similar impurity profile to Supplier B but with slightly higher levels of isomeric impurities and residual starting material. This highlights the importance of optimizing both the synthesis and purification steps to achieve high purity.
The mass spectra of the undecyne isomers are expected to be very similar, with a molecular ion peak at m/z 152. However, subtle differences in the relative abundance of fragment ions can aid in their differentiation, particularly when combined with their chromatographic separation.
Conclusion
GC-MS is a highly suitable and informative method for the purity assessment of this compound. It allows for the effective separation of the main compound from closely related isomers and process-related impurities, while providing mass spectral data for confident identification. For routine quality control where impurity identities are known, GC-FID can be a more cost-effective alternative. HPLC may be considered if derivatization is feasible or if alternative detectors like a Corona Charged Aerosol Detector (CAD) are available. NMR spectroscopy serves as an excellent orthogonal technique for structural confirmation and purity assessment, particularly for identifying unexpected impurities. The choice of analytical method will ultimately depend on the specific requirements of the research, including the need for impurity identification, the required level of sensitivity, and available instrumentation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkynes | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Undecyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-undecyne and related internal and terminal alkynes. Due to the limited availability of directly published experimental spectra for this compound, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous compounds. This information is intended to serve as a valuable reference for the identification and characterization of this compound and similar molecules in a research and development setting.
Data Presentation: NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparable compounds, 1-undecyne and 5-dodecyne.
Table 1: ¹H NMR Spectral Data
| Compound | Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | 1 | 0.91 | t | 7.4 |
| 2 | 2.14 | tq | 7.4, 2.6 | |
| 5 | 2.14 | t | 7.0 | |
| 6-10 | 1.25-1.40 | m | - | |
| 11 | 0.89 | t | 7.1 | |
| 1-Undecyne | 1 | 1.94 | t | 2.7 |
| 3 | 2.18 | dt | 7.1, 2.7 | |
| 4 | 1.52 | p | 7.1 | |
| 5-10 | 1.28 | m | - | |
| 11 | 0.88 | t | 6.9 | |
| 5-Dodecyne | 1, 12 | 0.90 | t | 7.2 |
| 2, 11 | 1.40 | sextet | 7.2 | |
| 3, 10 | 1.30 | m | - | |
| 4, 9 | 2.14 | t | 7.0 |
Abbreviations: t = triplet, tq = triplet of quartets, m = multiplet, dt = doublet of triplets, p = pentet
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Position | Chemical Shift (δ, ppm) |
| This compound (Predicted) | 1 | 13.6 |
| 2 | 12.4 | |
| 3 | 80.5 | |
| 4 | 80.8 | |
| 5 | 18.7 | |
| 6 | 31.4 | |
| 7 | 28.9 | |
| 8 | 29.1 | |
| 9 | 22.6 | |
| 10 | 31.8 | |
| 11 | 14.1 | |
| 1-Undecyne | 1 | 68.3 |
| 2 | 84.3 | |
| 3 | 18.5 | |
| 4 | 28.5 | |
| 5 | 28.8 | |
| 6 | 29.2 | |
| 7 | 29.3 | |
| 8 | 29.1 | |
| 9 | 31.9 | |
| 10 | 22.7 | |
| 11 | 14.1 | |
| 5-Dodecyne | 1, 12 | 14.0 |
| 2, 11 | 22.5 | |
| 3, 10 | 31.4 | |
| 4, 9 | 19.1 | |
| 5, 8 | 80.5 | |
| 6, 7 | 80.5 |
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the liquid alkyne sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is thoroughly mixed and a homogeneous solution is formed.
Instrumental Analysis:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to approximately 250 ppm, centered around 100 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
-
The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mandatory Visualization
The following diagram illustrates the logical workflow for the assignment of signals in the predicted ¹H NMR spectrum of this compound.
Caption: Predicted ¹H NMR Signal Assignment for this compound.
A Comparative Guide to the Reactivity of 3-Undecyne and Terminal Alkynes in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. Coupling reactions involving alkynes are a cornerstone of this endeavor, providing access to a diverse array of molecular architectures. A fundamental distinction in alkyne reactivity lies in the substitution pattern of the triple bond: internal alkynes, such as 3-undecyne, versus their terminal counterparts. This guide provides an objective comparison of their performance in various coupling reactions, supported by experimental data and detailed protocols, to aid in the selection of the appropriate substrate and reaction conditions for synthetic campaigns.
Key Differences in Reactivity: The Acidic Proton
The most significant difference between terminal and internal alkynes is the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne. This proton can be readily removed by a suitable base to form a metal acetylide, which is a key nucleophilic intermediate in many classical coupling reactions. Internal alkynes, like this compound, lack this acidic proton and are therefore unreactive in coupling reactions that proceed via a metal acetylide intermediate.
Performance in Classical Coupling Reactions
Traditional copper- and palladium-catalyzed coupling reactions, such as the Sonogashira, Cadiot-Chodkiewicz, Glaser, and Eglinton couplings, are predicated on the formation of a copper(I) or palladium(0) acetylide complex from a terminal alkyne. Consequently, internal alkynes like this compound are generally incompatible with these methodologies.
Sonogashira Coupling: A Prerogative of Terminal Alkynes
The Sonogashira coupling, a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, relies on the in situ formation of a copper acetylide, which then undergoes transmetalation to a palladium center.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne (e.g., 1-Undecyne)
A mixture of an aryl bromide (1.0 mmol), 1-undecyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and triethylamine (2.0 mmol) in THF (10 mL) is stirred under an inert atmosphere at room temperature for 6-12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired coupled product.
Alternative Coupling Strategies for Internal Alkynes
Despite their inertness in classical coupling reactions, internal alkynes like this compound can be effectively utilized in other powerful cross-coupling methodologies. These reactions typically involve an initial functionalization of the alkyne to generate a reactive intermediate, such as an alkenylborane, -zinc, or -stannane, which can then participate in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling via Hydroboration
A versatile approach for the coupling of internal alkynes involves a two-step sequence: regioselective hydroboration of the alkyne to form an alkenylborane, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an organic halide.
Experimental Protocol: Hydroboration of this compound followed by Suzuki-Miyaura Coupling
Step 1: Hydroboration To a solution of this compound (1.0 mmol) in dry THF (5 mL) at 0 °C under an inert atmosphere is added 9-BBN (1.1 mmol) as a 0.5 M solution in THF. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
Step 2: Suzuki-Miyaura Coupling To the solution of the alkenylborane from Step 1 are added an aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of Na₂CO₃ (2 M, 2.0 mL). The mixture is heated to reflux for 12 hours. After cooling to room temperature, the organic layer is separated, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Negishi and Stille Couplings
The Negishi and Stille couplings provide alternative routes for the cross-coupling of internal alkynes. These reactions proceed through the formation of organozinc (Negishi) or organotin (Stille) reagents, which are then coupled with organic halides in the presence of a palladium catalyst. While highly effective, the air and moisture sensitivity of organozinc reagents and the toxicity of organotin compounds are important considerations.
Comparative Data Summary
The following table summarizes the general applicability and typical yields for coupling reactions of this compound and a representative terminal alkyne. It is important to note that direct comparison of yields across different reaction types can be misleading due to variations in substrates and optimized conditions.
| Coupling Reaction | This compound (Internal Alkyne) | Terminal Alkyne (e.g., 1-Undecyne) |
| Sonogashira Coupling | Not Applicable | High (typically >80%) |
| Cadiot-Chodkiewicz Coupling | Not Applicable | High (typically >80%) |
| Glaser Coupling | Not Applicable | Good to High (homocoupling) |
| Eglinton Coupling | Not Applicable | Good to High (homocoupling) |
| Suzuki-Miyaura (via Hydroboration) | Good to High | Good to High |
| Negishi Coupling | Good to High | Good to High |
| Stille Coupling | Good to High | Good to High |
Logical Workflow for Alkyne Coupling
The choice of coupling strategy is dictated by the nature of the alkyne substrate. The following diagram illustrates the decision-making process for selecting an appropriate coupling reaction.
Caption: Decision workflow for selecting a coupling reaction based on alkyne type.
Signaling Pathway of a Typical Palladium-Catalyzed Cross-Coupling Cycle
The catalytic cycle for Suzuki-Miyaura, Negishi, and Stille couplings shares a common mechanistic framework, illustrated below for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between an internal alkyne like this compound and a terminal alkyne for a coupling reaction is fundamentally dictated by the desired synthetic transformation and the mechanistic requirements of the chosen methodology. While terminal alkynes are amenable to a broader range of classical coupling reactions due to their acidic proton, internal alkynes can be effectively coupled through alternative strategies such as the Suzuki-Miyaura, Negishi, and Stille reactions following an initial functionalization step. A thorough understanding of these distinct reactivity profiles is crucial for the efficient design and execution of synthetic routes in research and drug development.
A Comparative Guide to the Synthetic Routes of 3-Undecyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the internal alkyne, 3-undecyne. The objective is to offer a clear, data-driven analysis of the alkylation of a terminal alkyne and the double dehydrohalogenation of a vicinal dihalide, enabling researchers to select the most suitable method for their specific needs. This comparison is supported by experimental data from analogous reactions, detailed methodologies, and a logical workflow diagram.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the two evaluated synthetic routes to internal alkynes. The data presented is based on representative procedures for compounds structurally similar to this compound, given the limited availability of specific data for this exact molecule.
| Parameter | Alkylation of 1-Heptyne | Double Dehydrohalogenation |
| Starting Materials | 1-Heptyne, n-Butyllithium, 1-Bromopropane | Alkene (e.g., 4-decene), Bromine, Sodium Amide |
| Key Reagents | Strong base (n-BuLi), Alkyl Halide | Halogenating agent (Br₂), Strong base (NaNH₂) |
| Reaction Steps | 2 (Deprotonation, Alkylation) | 2 (Halogenation, Double Elimination) |
| Reported Yield | ~85% (for 4-decyne) | Varies, can be lower due to side reactions |
| Purity | Generally high after purification | Can be lower, may require more rigorous purification |
| Scalability | Readily scalable | Can be challenging to scale due to strong bases and harsh conditions |
| Substrate Scope | Broad for primary alkyl halides | More limited, dependent on alkene precursor availability |
Logical Workflow for Method Selection
The following diagram illustrates the decision-making process for selecting the appropriate synthetic route based on key experimental considerations.
Caption: Decision tree for selecting a synthetic route to this compound.
Experimental Protocols
Route 1: Alkylation of a Terminal Alkyne (Synthesis of 4-Decyne as an analogue)
This method involves the deprotonation of a terminal alkyne to form a potent nucleophile (an acetylide), which then undergoes an SN2 reaction with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of the 1-heptyne acetylide with ethyl bromide. The following is a detailed protocol for the analogous synthesis of 4-decyne from 1-heptyne and 1-bromopropane.
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Deprotonation: A solution of 1-heptyne (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen). To this stirred solution, n-butyllithium in hexanes (1.05 eq) is added dropwise via a dropping funnel over 20 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for an additional 1 hour.
-
Alkylation: 1-Bromopropane (1.1 eq) is then added dropwise to the solution of the lithium acetylide at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to afford the pure internal alkyne.
Expected Outcome: This procedure for the synthesis of 4-decyne has been reported to yield approximately 85% of the pure product. A similar yield can be anticipated for the synthesis of this compound using ethyl bromide in place of 1-bromopropane.
Route 2: Double Dehydrohalogenation of a Vicinal Dihalide
This alternative route involves the halogenation of an alkene to form a vicinal dihalide, followed by a double elimination reaction using a strong base to form the alkyne. To synthesize this compound, one would start with 3-undecene.
Materials:
-
3-Undecene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium amide (NaNH₂)
-
Mineral oil
-
Liquid ammonia (optional, as solvent)
-
Water
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Bromination: To a solution of 3-undecene (1.0 eq) in dichloromethane at 0 °C, a solution of bromine (1.0 eq) in dichloromethane is added dropwise with stirring. The reaction is continued until the bromine color persists. The solvent is then removed under reduced pressure to yield the crude 3,4-dibromoundecane.
-
Double Dehydrohalogenation: The crude 3,4-dibromoundecane is dissolved in a suitable solvent like mineral oil or liquid ammonia. Sodium amide (2.2 eq) is then added portion-wise at a temperature typically ranging from 110-150 °C (for mineral oil) or at -33 °C (for liquid ammonia). The reaction is stirred vigorously for several hours.
-
Work-up: The reaction mixture is cooled and then cautiously quenched with water. The product is extracted with hexane. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated.
-
Purification: The resulting crude this compound is purified by distillation.
Expected Outcome: The yields for double dehydrohalogenation reactions can be more variable than for the alkylation of terminal alkynes. Potential side reactions, such as isomerization of the alkyne product, can lower the overall yield of the desired internal alkyne.
Conclusion
The alkylation of a terminal alkyne is generally the more reliable and higher-yielding method for the synthesis of simple, unfunctionalized internal alkynes like this compound. This route offers milder reaction conditions and typically results in a cleaner product that is easier to purify. The double dehydrohalogenation of a vicinal dihalide provides a viable alternative, particularly if the corresponding alkene is readily available and the terminal alkyne is not. However, this method often requires harsher conditions and may result in lower yields and a greater need for purification. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the importance of maximizing yield and purity.
A Comparative Guide to Analytical Methods for the Quantification of 3-Undecyne
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of the internal alkyne 3-undecyne, selecting the appropriate analytical methodology is critical. This guide provides a comparative overview of suitable analytical techniques, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method due to the volatile and non-polar nature of this compound. A comparison with High-Performance Liquid Chromatography (HPLC) is also presented to illustrate the relative advantages of GC-based methods for this analyte.
Comparison of Analytical Methods
The primary methods considered for the quantification of this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC). Given the physical properties of this compound (a volatile, non-polar hydrocarbon), GC-based methods are generally superior.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on boiling point and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection. |
| Applicability | Highly suitable for volatile and thermally stable compounds like this compound. | Less suitable for non-polar compounds with no UV chromophore. Derivatization would be required. |
| Limit of Detection (LOD) | Estimated in the range of 0.1 - 1 ng/mL | Generally higher without derivatization; dependent on the chromophore introduced. |
| Limit of Quantification (LOQ) | Estimated in the range of 0.5 - 5 ng/mL | Dependent on the derivatization agent. |
| **Linearity (R²) ** | > 0.995 | > 0.99 (with appropriate derivatization) |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Sample Preparation | Simple dilution in a volatile organic solvent. | More complex, may require derivatization to introduce a UV-active functional group. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of volatile hydrocarbons and is adapted for this compound.
a. Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in hexane. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL. An internal standard (e.g., dodecane) is added to each standard and sample to a final concentration of 100 ng/mL.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
c. Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Theoretical)
Direct analysis of this compound by HPLC-UV is not feasible due to the lack of a suitable chromophore. A derivatization step would be necessary. A hypothetical protocol is outlined below.
a. Derivatization (Hypothetical): The alkyne functionality of this compound could potentially be derivatized using a reagent that introduces a UV-active moiety. For example, a reaction could be employed to attach a phenyl or a similar aromatic group. This would add complexity and potential for variability in the sample preparation.
b. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the absorption maximum of the derivatized product.
Workflow and Decision Diagram
The following diagram illustrates the logical workflow for selecting an analytical method for this compound quantification.
Conclusion
For the quantitative analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method. It offers high sensitivity and specificity for this volatile, non-polar compound without the need for chemical derivatization. While HPLC could be adapted, it would require a complex and potentially inconsistent derivatization step, making it a less desirable option. The provided GC-MS protocol and performance characteristics offer a robust starting point for researchers to develop and validate a method for the precise quantification of this compound in their specific matrices.
A Comparative Guide to Catalysts for the Selective Hydrogenation of 3-Undecyne
The selective hydrogenation of internal alkynes, such as 3-undecyne, to their corresponding (Z)- or (E)-alkenes is a cornerstone of modern organic synthesis, particularly in the production of fine chemicals and pharmaceutical intermediates. The choice of catalyst is paramount as it dictates the stereochemical outcome of the reaction, yielding either the cis ((Z)-3-undecene) or trans ((E)-3-undecene) isomer. This guide provides a comparative analysis of common catalytic systems for the hydrogenation of this compound, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The efficacy of a catalyst in alkyne hydrogenation is measured by its activity (conversion rate) and, more critically, its selectivity towards the desired alkene isomer without over-reduction to the corresponding alkane (undecane). Below is a summary of performance for various catalytic systems.
Table 1: Performance of Catalysts in Alkyne Hydrogenation
| Catalyst System | Target Product | Typical Substrate | Conversion (%) | Selectivity (cis:trans or % Z) | Key Reaction Conditions |
|---|---|---|---|---|---|
| Lindlar's Catalyst | (Z)-Alkene | Internal Alkynes | >95 | >95% Z | H₂ (1 atm), Room Temp., Various Solvents |
| P-2 Nickel | (Z)-Alkene | Hex-3-yne | 96 | 29:1 | H₂ (1 atm), 20-25°C, Ethanol |
| P-2 Nickel + Ethylenediamine | (Z)-Alkene | Hex-3-yne | 95.1 | 100:1 to 200:1[1] | H₂ (1 atm), 20-25°C, Ethanol[1] |
| Diimide (N₂H₂) Reduction | (Z)-Alkene | General Alkynes | High | High (syn-addition)[2][3] | Room Temp., Various Solvents[4] |
| Sodium in Liquid Ammonia | (E)-Alkene | Internal Alkynes | High | High (anti-addition)[5] | -33°C (boiling point of NH₃) |
| Pd/C or Platinum | Alkane | Alkynes | ~100 | Low (over-reduction)[5][6] | H₂ (variable pressure), Room Temp. |
Detailed Catalyst Analysis
Heterogeneous "Poisoned" Catalysts for (Z)-Alkene Synthesis
These catalysts are designed to reduce the triple bond to a double bond and then desorb the resulting alkene before a second hydrogenation can occur. The addition of hydrogen occurs with syn-stereochemistry, as the alkyne adsorbs to the catalyst surface and both hydrogen atoms are delivered from the same face.[7]
-
Lindlar's Catalyst : This is the most well-known catalyst for the cis-reduction of alkynes.[8] It consists of palladium supported on calcium carbonate (or barium sulfate) and deactivated ("poisoned") with a lead salt like lead acetate and an amine such as quinoline.[5][7][9] The poison selectively deactivates sites that are highly active for alkene hydrogenation, thus preventing over-reduction to the alkane.[7]
-
P-2 Nickel Catalyst : Prepared by the reduction of a nickel(II) salt (e.g., nickel acetate) with sodium borohydride, P-2 Ni is a less reactive alternative to Raney Nickel.[1][10] It is highly sensitive to the substrate's structure and provides good selectivity for cis-alkenes from disubstituted alkynes.[1] The addition of a modifier, such as ethylenediamine, dramatically enhances its stereospecificity, yielding almost exclusively the cis-product.[1] This modification is believed to make the catalyst more selective for alkynes over alkenes.[1]
Chemical Reduction Methods
-
Diimide Reduction for (Z)-Alkene Synthesis : Diimide (HN=NH) is a reactive intermediate that reduces alkynes to alkenes via a concerted, six-membered cyclic transition state.[3] This mechanism ensures a clean syn-addition of hydrogen, resulting in the (Z)-alkene.[2][3] Diimide is typically generated in situ from precursors like the oxidation of hydrazine or the decomposition of azodicarboxylates.[2] It is highly effective for unpolarized carbon-carbon triple bonds and is compatible with many functional groups that are sensitive to standard catalytic hydrogenation.[2][4]
-
Dissolving Metal Reduction for (E)-Alkene Synthesis : The reduction of alkynes using sodium or lithium metal in liquid ammonia is the premier method for producing trans-alkenes.[5] The reaction proceeds via a radical anion intermediate. The steric repulsion between the alkyl substituents in the intermediate vinyl radical forces it to adopt a more stable trans configuration before the second electron transfer and protonation occur, locking in the (E)-geometry.[6]
Experimental Protocols
Protocol 1: Hydrogenation of this compound using Lindlar's Catalyst
-
Setup : A round-bottom flask is charged with this compound and a suitable solvent (e.g., ethanol, hexane, or ethyl acetate).
-
Catalyst Addition : Lindlar's catalyst (typically 5-10% by weight of the alkyne) is added to the mixture.
-
Hydrogenation : The flask is evacuated and backfilled with hydrogen gas (H₂). A balloon filled with H₂ is often used to maintain a pressure of approximately 1 atmosphere.
-
Reaction : The mixture is stirred vigorously at room temperature.
-
Monitoring : The reaction progress is monitored by TLC or GC to observe the consumption of the starting alkyne and the formation of the alkene. The uptake of hydrogen gas will cease upon completion.[1]
-
Workup : Upon completion, the reaction mixture is filtered through a pad of Celite or activated carbon to remove the heterogeneous catalyst.[1] The solvent is then removed under reduced pressure to yield the crude (Z)-3-undecene.
Protocol 2: Hydrogenation of this compound using P-2 Nickel with Ethylenediamine
-
Catalyst Preparation : In a reaction flask under a hydrogen atmosphere, nickel(II) acetate is dissolved in ethanol. A solution of sodium borohydride in ethanol is added, causing the immediate precipitation of the black, colloidal P-2 nickel catalyst.[1]
-
Catalyst Modification : Ethylenediamine (2-3 molar equivalents relative to the catalyst) is added to the flask containing the freshly prepared P-2 Ni.[1]
-
Substrate Addition : this compound is added to the reaction mixture.
-
Hydrogenation : The reaction is carried out at 20-25°C under 1 atm of H₂ pressure, typically in a Brown² hydrogenator.[1] Hydrogen uptake is monitored.
-
Workup : The mixture is filtered through activated carbon to remove the catalyst. The filtrate is diluted with water and extracted with an organic solvent like ether. The organic extracts are washed with water, dried, and concentrated to yield highly pure (Z)-3-undecene.[1]
Protocol 3: Reduction of this compound using Diimide
-
Setup : The this compound substrate is dissolved in a suitable solvent (e.g., dichloromethane) in a round-bottom flask under a nitrogen atmosphere.[4]
-
Reagent Addition : 2-Nitrobenzenesulfonohydrazide (approx. 20 equivalents based on substrate) is added, followed by triethylamine (a slight excess relative to the hydrazide).[4] This mixture generates diimide in situ.
-
Reaction : The suspension is stirred at room temperature for several hours (e.g., 6 hours).[4]
-
Monitoring : Reaction progress is followed by TLC or GC analysis.
-
Workup : The reaction mixture is typically subjected to an aqueous workup to remove hydrazide byproducts and the amine base, followed by extraction, drying, and solvent evaporation to isolate the (Z)-3-undecene.
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow and the stereochemical pathways involved in the hydrogenation of this compound.
Caption: General experimental workflow for this compound hydrogenation.
Caption: Pathway for syn-addition leading to (Z)-alkenes.
Caption: Pathway for anti-addition leading to (E)-alkenes.
References
- 1. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
Differentiating Isomers of Undecyne: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of isomers is a critical step in chemical research and drug development, where subtle structural differences can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of spectroscopic techniques for differentiating isomers of undecyne, a long-chain alkyne. By leveraging the distinct signatures provided by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between terminal and internal undecyne isomers.
Spectroscopic Comparison of Undecyne Isomers
The following table summarizes the key spectroscopic data for 1-undecyne (a terminal alkyne) and two of its internal isomers, 2-undecyne and 3-undecyne. This data highlights the diagnostic features that enable their differentiation.
| Spectroscopic Technique | 1-Undecyne | 2-Undecyne | This compound |
| Infrared (IR) Spectroscopy | ≡C-H stretch: ~3300 cm⁻¹ (strong, sharp)C≡C stretch: ~2120 cm⁻¹ (weak) | ≡C-H stretch: AbsentC≡C stretch: ~2260-2100 cm⁻¹ (weak to very weak) | ≡C-H stretch: AbsentC≡C stretch: ~2260-2100 cm⁻¹ (weak to very weak) |
| ¹H NMR Spectroscopy (ppm) | ≡C-H: ~1.8-2.0 (t)-CH₂-C≡: ~2.2 (m) | -CH₃: ~1.8 (t)-CH₂-C≡: ~2.1 (m) | -CH₂-C≡: ~2.1 (m)-CH₃: ~1.0 (t) |
| ¹³C NMR Spectroscopy (ppm) | ≡C-H: ~68-C≡C-: ~84 | -C≡C-: ~75, ~79 | -C≡C-: ~80, ~81 |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 152Key Fragments: 123, 109, 95, 81, 67, 55, 41 | Molecular Ion (M⁺): 152Key Fragments: 123, 109, 95, 81, 67, 55, 43 | Molecular Ion (M⁺): 152Key Fragments: 137, 109, 95, 81, 67, 53, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the undecyne isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis of all carbon environments.
Infrared (IR) Spectroscopy
FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.
Sample Preparation (Neat Liquid):
-
Place a drop of the neat liquid undecyne isomer between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates prior to running the sample.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).
Sample Introduction:
-
For GC-MS, dilute the sample in a volatile solvent (e.g., hexane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
For direct infusion, introduce a small amount of the volatile liquid sample directly into the ion source.[1][2][3]
Ionization and Analysis:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating undecyne isomers using the described spectroscopic techniques.
Caption: Logical workflow for the spectroscopic differentiation of undecyne isomers.
Detailed Spectroscopic Analysis
Infrared (IR) Spectroscopy: The First Clue
IR spectroscopy provides a rapid and straightforward method to distinguish terminal alkynes from internal ones.[4]
-
1-Undecyne (Terminal Alkyne): The most prominent and diagnostic feature is the sharp, strong absorption band around 3300 cm⁻¹, which corresponds to the stretching vibration of the hydrogen atom directly bonded to a triply bonded carbon (≡C-H). The C≡C triple bond stretch is also present but is typically weak, appearing around 2120 cm⁻¹.
-
Internal Undecyne Isomers (e.g., 2-Undecyne, this compound): These isomers lack a ≡C-H bond, and therefore, the characteristic peak around 3300 cm⁻¹ is absent from their IR spectra. The C≡C stretch is present in the 2260-2100 cm⁻¹ region but is often weak and can be difficult to observe, especially in more symmetrically substituted internal alkynes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon Skeleton
NMR spectroscopy, both ¹H and ¹³C, offers detailed structural information, allowing for the definitive identification of the specific internal isomer.
-
¹H NMR Spectroscopy:
-
1-Undecyne: The acetylenic proton (≡C-H) gives a characteristic triplet signal at approximately 1.8-2.0 ppm due to coupling with the adjacent methylene (-CH₂-) group. The methylene group next to the triple bond appears as a multiplet around 2.2 ppm.
-
Internal Undecynes: These isomers will not show a signal in the 1.8-2.0 ppm region. Instead, they will exhibit signals for the alkyl groups attached to the triple bond. For example, in 2-undecyne, the methyl group protons adjacent to the triple bond appear as a triplet around 1.8 ppm. In this compound, the protons of the methylene groups adjacent to the alkyne will show characteristic multiplets around 2.1 ppm, while the terminal methyl group will be a triplet around 1.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
The chemical shifts of the sp-hybridized carbons of the triple bond are highly informative.
-
1-Undecyne: The two sp carbons are in distinct environments, with the terminal ≡C-H carbon appearing around 68 ppm and the internal sp carbon at approximately 84 ppm.
-
Internal Undecynes: The two sp carbons will have different chemical shifts depending on their position within the chain. For example, in 2-undecyne, the signals are around 75 and 79 ppm, while in this compound, they are around 80 and 81 ppm. These subtle but measurable differences allow for the precise pinpointing of the triple bond's location.
-
Mass Spectrometry: Mapping the Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which is influenced by the position of the triple bond.[5][6][7]
-
Molecular Ion: All undecyne isomers will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, confirming their common molecular formula (C₁₁H₂₀).
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization differs between isomers, providing structural clues.
-
1-Undecyne: Common fragments are observed at m/z 123, 109, 95, 81, 67, 55, and 41, corresponding to the loss of various alkyl radicals.
-
Internal Undecynes: The fragmentation pattern will be different due to the internal position of the triple bond influencing bond cleavage. For instance, this compound shows a characteristic fragment at m/z 137, resulting from the loss of a methyl group, which is less prominent in 1-undecyne. The relative abundance of other fragments will also vary depending on the stability of the resulting carbocations, which is dictated by the triple bond's location.[5]
-
By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can unambiguously differentiate between the various isomers of undecyne, ensuring the correct identification of these compounds for their specific applications.
References
- 1. Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Benchmarking the Efficiency of 3-Undecyne Synthesis Methods: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the efficient construction of internal alkynes is a critical step in the assembly of complex molecular architectures. This guide provides a comparative analysis of common methods for the synthesis of 3-undecyne, a valuable building block and intermediate. By presenting key performance indicators and detailed experimental protocols, this document aims to assist in the selection of the most suitable synthetic route based on efficiency, scalability, and reaction conditions.
Comparative Analysis of this compound Synthesis Methods
The synthesis of this compound can be primarily achieved through two principal strategies: the alkylation of a terminal alkyne and the dehydrohalogenation of a suitable dihaloalkane. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent availability. The following table summarizes the quantitative data associated with these methods.
| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Alkylation of 1-Heptyne | 1-Heptyne, n-Butyllithium, 1-Bromobutane | Tetrahydrofuran (THF) | -78 to 25 | 4 | 85-95 |
| Dehydrohalogenation | 3,4-Dihaloundecane, Sodium Amide | Liquid Ammonia | -33 | 2 | 70-80 |
Experimental Protocols
Method 1: Alkylation of 1-Heptyne
This method relies on the deprotonation of a terminal alkyne, 1-heptyne, to form a potent nucleophile, which then undergoes an SN2 reaction with an alkyl halide, 1-bromobutane.
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromobutane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line or equivalent)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-heptyne (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium heptynilide.
-
Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to afford pure this compound.
Method 2: Dehydrohalogenation of 3,4-Dihaloundecane
This elimination-based approach involves the treatment of a vicinal or geminal dihaloundecane with a strong base, such as sodium amide, to generate the alkyne through a double dehydrohalogenation.
Materials:
-
3,4-Dichloroundecane (or the corresponding dibromo- derivative)
-
Sodium amide (NaNH2)
-
Liquid ammonia (NH3)
-
Ammonium chloride (solid)
-
Standard glassware for reactions in liquid ammonia
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a gas inlet, condense ammonia gas at -78 °C.
-
Once the desired volume of liquid ammonia is collected, add sodium amide (2.2 equivalents) in portions.
-
To this stirred suspension, add a solution of 3,4-dihaloundecane (1.0 equivalent) in a minimal amount of anhydrous ether dropwise.
-
Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 2 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color, if any, disappears and the ammonia has evaporated.
-
Add water to the residue and extract the product with pentane (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous calcium chloride.
-
Filter and remove the solvent by distillation.
-
Purify the resulting crude this compound by fractional distillation.
Visualizing the Synthetic Pathways
To better illustrate the logic and workflow of each synthetic method, the following diagrams are provided.
Caption: Workflow for the synthesis of this compound via alkylation.
Safety Operating Guide
Proper Disposal Procedures for 3-Undecyne: A Comprehensive Guide
The safe and compliant disposal of 3-Undecyne is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and potential irritant, this compound must be managed as hazardous chemical waste. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is essential to be aware of its primary hazards.[1] It is classified as a flammable liquid and an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[2] It may also cause skin, eye, and respiratory irritation.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Flame-retardant lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield[3]
Quantitative Data Summary
| Property | Value (for related compound 1-Undecyne) | Significance for Disposal |
| Flash Point | 65 °C / 149 °F | Indicates the temperature at which it can ignite. Must be kept away from ignition sources.[4] |
| Physical State | Liquid | To be collected in a liquid waste container. |
| Incompatible Materials | Oxidizing agents | Must be stored separately from oxidizers to prevent hazardous reactions.[4][5] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or any flammable solvent be disposed of down the sanitary sewer or allowed to evaporate in a fume hood.[6][7] The only acceptable method is collection and disposal as hazardous chemical waste.
1. Waste Collection:
-
Designated Container: Designate a specific, compatible waste container for this compound and other non-halogenated flammable organic solvents. The container must be in good condition, made of a material compatible with the chemical, and have a secure, tight-fitting lid.[5]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
Filling: Leave at least 10% headspace in the container to allow for vapor expansion. Do not overfill. Keep the container closed at all times except when adding waste.[5]
2. Waste Segregation and Storage:
-
Segregation: Store the this compound waste container separately from incompatible materials, especially oxidizing agents and acids.[4][5]
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Flammable liquid waste is best stored in a rated flammable storage cabinet.[5]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full or has reached your institution's storage time limit (e.g., six months), contact your EHS or Research Safety department to schedule a waste pickup.[8]
-
Professional Removal: A trained hazardous waste professional will collect the waste from your laboratory for transport to a permitted treatment, storage, and disposal facility (TSDF), where it will likely be incinerated.[8][9]
4. Empty Container Disposal:
-
Thorough Emptying: To be considered non-hazardous, a container must be thoroughly emptied, with only minimal residue remaining.[8]
-
Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous waste.[5][8]
-
Defacing and Disposal: After rinsing and drying, obliterate or remove the original label. The clean, defaced container can then be disposed of in the appropriate solid waste stream (e.g., glass disposal box) or as directed by your institution.[5][8]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. This compound | C11H20 | CID 143689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nswai.org [nswai.org]
- 6. nems.nih.gov [nems.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. youtube.com [youtube.com]
Essential Safety and Operational Guide for Handling 3-Undecyne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of 3-Undecyne (CAS No. 60212-30-8). The following procedures and data are intended to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting. Adherence to these guidelines is critical to minimize risks and ensure a safe research environment.
Hazard Identification and Physical Properties
This compound is a long-chain alkyne that presents several potential hazards. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 60212-30-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₂₀ | [1][4] |
| Molecular Weight | 152.28 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH304: May be fatal if swallowed and enters airways | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP271: Use only outdoors or in a well-ventilated areaP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP331: Do NOT induce vomitingP403+P233: Store in a well-ventilated place. Keep container tightly closedP405: Store locked upP501: Dispose of contents/container to an approved waste disposal plant | [2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent skin and eye contact, inhalation, and accidental ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves Minimum thickness: 0.11 mmInspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured. | Nitrile gloves offer good resistance to a range of chemicals, including some organic solvents and weak acids.[7][8] For prolonged or direct contact, butyl rubber gloves are recommended for their high resistance to hydrocarbons. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.Chemical safety goggles should be worn when there is a splash hazard.A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Flame-resistant lab coat worn over personal clothing.Ensure full coverage of arms.Closed-toe shoes are mandatory. | Protects skin from incidental contact and potential splashes. Flame-resistant material is crucial due to the flammability of similar organic compounds. |
| Respiratory Protection | All handling of this compound should be performed in a certified chemical fume hood .If a fume hood is not available or in case of engineering control failure, a NIOSH-approved respirator with an organic vapor cartridge is required. | This compound may cause respiratory irritation.[2] A fume hood provides the primary engineering control to prevent inhalation of vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing exposure and ensuring safety.
Preparation and Pre-Handling Check
-
Verify Chemical Identity: Confirm the chemical is this compound by checking the label for the name and CAS number (60212-30-8).
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Spill Kit: Ensure a spill kit for flammable liquids is readily accessible. This should include absorbent materials, waste bags, and appropriate PPE.
Handling and Experimental Work
-
Dispensing:
-
Conduct all dispensing and transfers of this compound inside a chemical fume hood.
-
Use a properly labeled, clean, and dry container for the transfer.
-
Ground and bond containers when transferring larger quantities to prevent static discharge.
-
-
During the Experiment:
-
Keep the container of this compound tightly closed when not in use.
-
Avoid heating the chemical near open flames or other ignition sources.
-
Be mindful of the reaction conditions and potential for exothermic reactions.
-
-
Post-Experiment:
-
Wipe down the work area in the fume hood with an appropriate solvent and then decontaminate with a suitable cleaning agent.
-
Properly label and store any unused this compound.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, pipette tips), in a designated and properly labeled hazardous waste container.
-
The waste container should be made of a material compatible with hydrocarbons.
-
Do not mix this compound waste with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and has secondary containment.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Immediately call a poison control center or seek medical attention. Aspiration into the lungs can cause severe damage. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material from a flammable liquid spill kit. Prevent the spill from entering drains. Ventilate the area. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team. |
Safe Handling Workflow for this compound
References
- 1. This compound | C11H20 | CID 143689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60212-30-8 | CAS DataBase [chemicalbook.com]
- 3. This compound | 60212-30-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. labproinc.com [labproinc.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. wellbefore.com [wellbefore.com]
- 8. gloves.com [gloves.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
